CFDA-SE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDYQHOQDFMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H38N2O22 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150347-59-4 | |
| Record name | 5(6)-Carboxyfluorescein diacetate N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a robust and widely utilized fluorescent dye for monitoring cell proliferation, tracking cell division, and assessing cell viability. Its unique mechanism of action allows for the long-term labeling of cells with minimal toxicity, making it an invaluable tool in immunology, cancer biology, and developmental biology. This guide provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development settings.
Core Mechanism of Action
The functionality of this compound is a multi-step process that begins with its passive diffusion across the cell membrane and culminates in the stable, covalent labeling of intracellular proteins. This process can be broken down into three key phases:
-
Cellular Uptake: this compound in its original form is a non-fluorescent and cell-permeable molecule. The presence of two acetate (B1210297) groups increases its hydrophobicity, allowing it to readily cross the plasma membrane of living cells.[1][2]
-
Intracellular Conversion to a Fluorescent State: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the this compound molecule.[3][4] This enzymatic reaction yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is cell-impermeable, effectively trapping it within the cytoplasm.[5][6]
-
Covalent Labeling and Generational Tracking: The succinimidyl ester (SE) group of CFSE is an amine-reactive moiety.[1][7] It covalently binds to primary amine groups on intracellular proteins, primarily lysine (B10760008) residues, forming stable dye-protein adducts.[2][8] This covalent linkage ensures that the fluorescent label is retained within the cell for extended periods and is not transferred to adjacent cells.[1][2] As a labeled cell divides, the CFSE-protein conjugates are distributed approximately equally between the two daughter cells.[9] Consequently, each cell division results in a halving of the fluorescence intensity, which can be quantitatively measured by flow cytometry to resolve successive generations of proliferating cells.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound, providing a quick reference for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 557.46 g/mol | [5][9] |
| Chemical Formula | C₂₉H₁₉NO₁₁ | [3] |
| CAS Number | 150347-59-4 | [3][5][6] |
| Excitation Maximum | ~492-498 nm | [1][2][5] |
| Emission Maximum | ~517-519 nm | [1][2][5][6] |
Table 2: Experimental Parameters for this compound Staining
| Parameter | Recommended Range | Key Considerations | Reference(s) |
| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Prepare fresh working solutions. Aliquot and store at -20°C, protected from light and moisture. | [7][8] |
| Working Concentration | 0.5-25 µM | Titrate for each cell type and application. Higher concentrations can be toxic. | [1][10][11] |
| Incubation Time | 5-20 minutes | Optimal time can vary between cell types. An 8-minute incubation has been found to be optimal in some cases. | [5][11][12] |
| Incubation Temperature | Room temperature or 37°C | 37°C is commonly used. | [5][8][10] |
| Cell Density for Staining | 1 x 10⁶ to 5 x 10⁷ cells/mL | Ensure single-cell suspension. | [8][10] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. stemcell.com [stemcell.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. bio-rad.com [bio-rad.com]
- 6. biotium.com [biotium.com]
- 7. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to CFDA-SE Based Cell Proliferation Assays
<
This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis techniques for monitoring cell proliferation using Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE). It is intended for researchers, scientists, and professionals in drug development who require a robust method for quantifying cell division.
Core Principle of the this compound Assay
The this compound assay is a widely used fluorescence-based method to track and quantify the proliferation of cells both in vitro and in vivo.[1][2] The underlying principle relies on the stable, covalent labeling of intracellular proteins and the subsequent, equal distribution of this fluorescent label to daughter cells upon each cell division.[3]
The process unfolds in several key steps:
-
Cellular Uptake: The non-fluorescent and cell-permeable molecule, this compound, passively diffuses across the plasma membrane into the cell's cytoplasm.[3]
-
Conversion to Fluorescent Form: Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups from the this compound molecule. This enzymatic reaction converts it into the highly fluorescent and membrane-impermeant Carboxyfluorescein Succinimidyl Ester (CFSE).[2][4]
-
Covalent Labeling: The succinimidyl ester group of CFSE reacts with primary amine groups on intracellular proteins, forming stable, covalent bonds.[1][5] This results in the entire cell population being brightly and uniformly labeled.
-
Generational Dilution: As a labeled cell divides, the CFSE-protein conjugates are distributed approximately equally between the two daughter cells.[4][6] Consequently, each successive generation of cells exhibits half the fluorescence intensity of its parent generation.[2][5]
This progressive halving of fluorescence intensity allows for the visualization and quantification of cell proliferation using flow cytometry. A histogram of fluorescence intensity will show distinct peaks, where each peak represents a successive generation of divided cells.[7] This method can typically resolve up to 8 rounds of cell division before the fluorescence signal diminishes to the level of cellular autofluorescence.[4]
References
- 1. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biocompare.com [biocompare.com]
A Technical Guide to Cellular Labeling with CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the mechanism and application of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) for labeling and tracking cells. It provides a comprehensive overview of the underlying chemistry, optimized experimental protocols, and quantitative data to ensure reproducible and reliable results in research and development settings.
Mechanism of Action: From Non-Fluorescent Precursor to Stable Cellular Label
Carboxyfluorescein diacetate succinimidyl ester (this compound) is a cell-permeable dye that is widely used for long-term cell tracking and proliferation studies.[1][2] Its efficacy lies in a two-stage intracellular process that transforms the initially non-fluorescent molecule into a stable, fluorescent label that is covalently bound to cellular components.
Initially, the diacetate groups on this compound render the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups.[2][3][5] This enzymatic reaction converts the non-fluorescent this compound into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[2][3] The removal of the acetate groups also renders the CFSE molecule less membrane-permeant, effectively trapping it within the cell.[3]
The succinimidyl ester group of CFSE is an amine-reactive moiety that covalently binds to primary amines on intracellular proteins.[3][6] This stable covalent linkage ensures that the fluorescent label is retained within the cell for extended periods and is not transferred to adjacent cells.[4][6] As cells divide, the CFSE label is distributed approximately equally between daughter cells, resulting in a successive halving of fluorescence intensity with each cell division.[1][7][8] This property makes this compound an invaluable tool for monitoring cell proliferation by flow cytometry.[9][10]
Quantitative Parameters for Optimal Labeling
The optimal conditions for this compound labeling can vary depending on the cell type and experimental application.[11][12] It is crucial to titrate the this compound concentration to find the lowest effective concentration that provides bright staining with minimal cytotoxicity.[11][13] High concentrations of this compound can be toxic to some cells, potentially leading to growth arrest or apoptosis.[11][14]
| Parameter | Recommended Range | Application/Cell Type | Reference |
| Final Concentration | 0.5 - 2.0 µM | In vitro experiments | [11][13] |
| 2.0 - 5.0 µM | In vivo cell tracking, adoptive transfer | [11][13] | |
| 0.2 - 10 µM | General literature range, titration recommended | [11] | |
| Incubation Time | 5 - 10 minutes | General use, titration recommended | [11][13] |
| 8 minutes | Determined as optimal in one study | [12] | |
| 15 minutes | Protocol for adherent cells | [6] | |
| Incubation Temperature | 37°C | Standard for most protocols | [9][11][13] |
| Cell Concentration | 1 x 10⁶ cells/mL | In vitro experiments | [13][14] |
| up to 5 x 10⁷ cells/mL | Adoptive transfer | [13][14] | |
| Stock Solution | 1000x final concentration in dry DMSO | General preparation | [11][13][14] |
| Storage | Aliquoted at -20°C with desiccant | For up to 2 months to prevent hydrolysis | [11][13][14] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for labeling cells in suspension with this compound. For adherent cells, the protocol may need to be adapted.
Reagent Preparation
-
Prepare a 1000x stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to achieve a final labeling concentration of 2 µM, prepare a 2 mM stock solution.[11][13]
-
Aliquot the stock solution into single-use vials and store at -20°C over a desiccant to prevent hydrolysis.[11][13][14] Aliquots should not be stored for more than two months.[11][13]
Cell Labeling Procedure
-
Prepare a single-cell suspension at the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁷ cells/mL) in a protein-free buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), optionally supplemented with 0.1% Bovine Serum Albumin (BSA).[11][13] Ensure the total volume does not exceed 2 mL in a 15 mL tube.[11][13]
-
Prepare a 2x working solution of this compound by diluting the stock solution in the same buffer used for the cell suspension. For example, for a final concentration of 5 µM, prepare a 10 µM solution.[11][13]
-
Add an equal volume of the 2x this compound working solution to the cell suspension. Mix gently and immediately.[11][13]
-
Incubate the cells for 5-10 minutes at 37°C , protected from light.[11][13] The optimal incubation time should be determined empirically.[11]
-
Stop the labeling reaction by adding at least 5 volumes of complete culture medium (e.g., RPMI with 10% Fetal Bovine Serum) to the cell suspension.[6] The protein in the serum will quench any unreacted this compound.[14]
-
Wash the cells by centrifuging the cell suspension and resuspending the pellet in fresh, complete culture medium. Repeat the wash step at least two more times.[11]
-
Optional Incubation Step: To further reduce background fluorescence from unbound dye, an additional 5-minute incubation at 37°C can be performed after the second wash, followed by a final wash.[11][13] This allows any remaining free this compound to diffuse out of the cells.[11][13]
-
Resuspend the final cell pellet in the appropriate culture medium for your downstream application.
Analysis of Cell Proliferation
The primary application of this compound labeling is the analysis of cell proliferation using flow cytometry. As the labeled cells divide, the fluorescence intensity is halved with each generation.[8] This allows for the visualization of distinct peaks on a histogram, where each peak represents a successive generation of divided cells. Up to 7-8 cell divisions can typically be resolved before the fluorescence signal merges with the background autofluorescence of unlabeled cells.[4]
Conclusion
This compound is a robust and versatile tool for labeling and tracking cells, with its primary strength lying in the quantitative analysis of cell proliferation. By understanding the underlying chemical and biological principles and by carefully optimizing the labeling protocol, researchers can achieve highly reproducible and informative results. The provided data and protocols serve as a comprehensive guide for the successful implementation of this compound labeling in a variety of research and drug development applications.
References
- 1. stemcell.com [stemcell.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cytologicsbio.com [cytologicsbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
An In-depth Technical Guide to Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) for Cellular Proliferation and Tracking Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE). It also includes a detailed experimental protocol for its application in cell proliferation assays, a crucial technique in immunology, cancer biology, and drug development.
Core Chemical Properties and Structure
This compound, also known as 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester, is a highly effective and widely used fluorescent dye for tracking cell proliferation and migration.[1] It is a cell-permeable derivative of carboxyfluorescein succinimidyl ester (CFSE) that becomes fluorescent upon entering viable cells.[2][3] The addition of two acetate (B1210297) groups to the fluorescein (B123965) molecule renders it more hydrophobic, facilitating its passage across the cell membrane.[2]
Quantitative Chemical Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Synonyms | 5(6)-Carboxyfluorescein diacetate succinimidyl ester, CFSE |
| CAS Number | 150347-59-4[4] |
| Molecular Formula | C₂₉H₁₉NO₁₁[5] |
| Molecular Weight | 557.5 g/mol [5] |
| Excitation Maximum (after cleavage) | ~492 nm[1] |
| Emission Maximum (after cleavage) | ~517 nm[1] |
| Solubility | Soluble in DMSO (≤ 20 mg/mL) and Dimethyl formamide (B127407) (≤ 30 mg/mL); sparingly soluble in aqueous buffers. |
Chemical Structure
This compound consists of a fluorescein core modified with two acetate groups and a succinimidyl ester (SE) functional group.[4] The succinimidyl ester is an amine-reactive moiety that allows for the covalent labeling of intracellular proteins. The structure is a mixture of 5- and 6-regioisomers.
References
- 1. 5(6)-羧基二乙酸荧光素 N-琥珀酰亚胺酯 BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5(6)-Carboxyfluorescein diacetate succinimidyl ester | C58H38N2O22 | CID 16211581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. stemcell.com [stemcell.com]
The Application of CFDA-SE in Modern Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a powerful and versatile fluorescent dye that has become an indispensable tool in immunology research. Its ability to irreversibly label living cells, coupled with the progressive halving of its fluorescence with each cell division, provides a robust method for tracking cell proliferation, migration, and differentiation both in vitro and in vivo.[1][2][3] This technical guide provides an in-depth overview of the core applications of this compound in immunology, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in their experimental design and execution.
Core Principle of this compound Labeling and Proliferation Tracking
This compound is a cell-permeable, non-fluorescent precursor. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[4][5] CFSE then covalently binds to intracellular proteins.[6] This stable labeling ensures that the dye is well-retained within the cells and is not transferred to adjacent cells.[7][8]
When a CFSE-labeled cell divides, the fluorescent proteins are distributed equally between the two daughter cells.[2] Consequently, the fluorescence intensity of the daughter cells is approximately half that of the parent cell. This sequential halving of fluorescence allows for the tracking of successive cell generations by flow cytometry, with distinct peaks representing each division cycle.[4][5] This powerful feature enables detailed quantitative analysis of lymphocyte proliferation dynamics.[9][10]
Key Applications in Immunology
The unique properties of this compound make it suitable for a wide range of immunological applications:
-
Lymphocyte Proliferation Assays: The most common application is the detailed tracking of T and B cell proliferation in response to stimuli.[11][12]
-
Cytotoxicity Assays: this compound can be used to label target cells in cytotoxicity assays, allowing for the quantification of their killing by effector cells like Natural Killer (NK) cells or Cytotoxic T Lymphocytes (CTLs).[13][14]
-
In Vivo Cell Tracking: Labeled cells can be adoptively transferred into recipient animals to track their migration, persistence, and proliferation in different tissues.[15][16]
-
Treg Suppression Assays: this compound is used to label responder T cells to quantify the suppressive capacity of regulatory T cells (Tregs).[1][17][18]
-
Dendritic Cell (DC) Migration and Antigen Presentation: The dye can be used to track the migration of DCs from peripheral tissues to lymph nodes and their subsequent interaction with T cells.[19]
Quantitative Data Summary
Effective use of this compound requires careful optimization of staining conditions to ensure bright labeling with minimal toxicity. The following tables summarize key quantitative parameters for successful this compound application.
Table 1: Recommended this compound Staining Parameters for Immune Cells
| Cell Type | Recommended Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) | Reference(s) |
| Human PBMCs | 1 - 5 | 5 - 20 | 20 - 37 | [12][20] |
| Mouse Splenocytes/Lymphocytes | 0.5 - 5 | 5 - 15 | 20 - 37 | [17][21] |
| T Cells (Human and Mouse) | 0.5 - 10 | 5 - 20 | 37 | [18][22] |
| B Cells | 1 - 5 | 10 - 15 | 37 | [15] |
| NK Cells (for cytotoxicity assays) | 0.5 | 10 | 37 | [13] |
| Dendritic Cells | 5 - 10 | 10 - 15 | 37 | [19] |
| K562 Target Cells | 0.5 - 1 | 10 | 37 | [3][13] |
Table 2: this compound Toxicity and Mitigation
| Factor | Observation | Mitigation Strategy | Reference(s) |
| High Concentration | Can induce growth arrest and apoptosis. | Titrate to the lowest effective concentration. | [21][23] |
| Cell Density | Lower cell densities are more susceptible to toxicity at higher dye concentrations. | Increase cell concentration during labeling. | [12][20] |
| Incubation Time | Prolonged incubation can increase toxicity. | Optimize for the shortest effective incubation time. | [20] |
| Labeling Medium | Presence of proteins (e.g., in serum) can quench the dye and reduce labeling efficiency. | Label in protein-free buffer (e.g., PBS), then quench with serum-containing media. | [21][24] |
| Overall Toxicity | Cell death rate caused by optimized this compound labeling is generally below 5%. | Perform viability checks post-labeling. | [25] |
Experimental Protocols & Visualizations
This section provides detailed methodologies for key immunological assays using this compound, accompanied by Graphviz diagrams illustrating the workflows.
General this compound Staining Protocol for Suspension Cells
This protocol provides a general guideline for labeling immune cells in suspension.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes at a concentration of 1-50 x 10^6 cells/mL in pre-warmed (37°C) protein-free buffer (e.g., PBS).[21]
-
This compound Working Solution: Prepare a 2X working solution of this compound in the same protein-free buffer. For a final concentration of 5 µM, prepare a 10 µM solution.
-
Labeling: Add an equal volume of the 2X this compound working solution to the cell suspension. Mix quickly and incubate for 5-15 minutes at 37°C, protected from light.[6][17]
-
Quenching: Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium (containing FBS). The proteins in the serum will quench the unreacted dye.[21]
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet 2-3 times with complete culture medium to remove any residual unbound dye.
-
Resuspension: Resuspend the labeled cells in the appropriate medium for your downstream application. A small aliquot should be taken for immediate flow cytometry analysis to confirm successful labeling (Time 0 control).
References
- 1. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 4. bio-rad.com [bio-rad.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Measuring lymphocyte proliferation, survival and differentiation using CFSE time-series data | Springer Nature Experiments [experiments.springernature.com]
- 10. media.tghn.org [media.tghn.org]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Quantifying lymphocyte kinetics in vivo using carboxyfluorescein diacetate succinimidyl ester (CFSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tracking in vivo migration and distribution of antigen-specific cytotoxic T lymphocytes by 5,6-carboxyfluorescein diacetate succinimidyl ester staining during cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 18. This compound Combined with MACSiBeads™ Particles to Evaluate the Inhibitory Effect of Treg Cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A CFSE-based Assay to Study the Migration of Murine Skin Dendritic Cells into Draining Lymph Nodes During Infection with Mycobacterium bovis Bacille Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. med.virginia.edu [med.virginia.edu]
- 22. Quantification of Proliferating Human Antigen-specific CD4+ T Cells using Carboxyfluorescein Succinimidyl Ester [jove.com]
- 23. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 24. sanguinebio.com [sanguinebio.com]
- 25. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CFDA-SE Fluorescence Spectrum and Detection
For Researchers, Scientists, and Drug Development Professionals
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a powerful and widely used fluorescent dye for tracking cell proliferation, motility, and in vivo cell fate. Its ability to be evenly distributed among daughter cells upon division makes it an invaluable tool in immunology, cancer biology, and stem cell research. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and a discussion of its applications and potential considerations.
Principle of this compound-Based Cell Proliferation Assays
This compound is a cell-permeable, non-fluorescent precursor. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[1][2] The succinimidyl ester group of CFSE covalently binds to intracellular proteins, ensuring its retention within the cell.[1][3] With each cell division, the CFSE fluorescence is halved in the daughter cells, allowing for the quantitative analysis of cell proliferation by flow cytometry.[1][3]
Spectral Properties and Detection
The fluorescent product of this compound, CFSE, exhibits excitation and emission spectra characteristic of fluorescein. It is optimally excited by a 488 nm blue laser and its fluorescence emission is typically detected in the green channel of a flow cytometer.[4]
Table 1: Quantitative Data for this compound (CFSE) Fluorescence
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~492-498 nm | Efficiently excited by a 488 nm laser. |
| Emission Maximum | ~517-519 nm | Detected using a standard FITC filter set (e.g., 530/30 nm bandpass filter).[5] |
| Recommended Excitation Laser | 488 nm | Standard on most flow cytometers. |
| Recommended Emission Filter | 530/30 nm or similar | Isolates the green fluorescence of CFSE. |
Experimental Protocols
I. Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical to prevent hydrolysis and ensure consistent staining.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Single-use, desiccant-containing vials
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 2-10 mM) in anhydrous DMSO.[5][6][7] For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 557.46 g/mol ) in 0.1794 mL of anhydrous DMSO.[7]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.[5][6]
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[5][6][7] Properly stored stock solutions are typically stable for up to 2 months.[5][6]
II. Staining Cells with this compound for Flow Cytometry
This protocol provides a general guideline for staining suspension cells. Optimization of the this compound concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
Cells of interest in single-cell suspension
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
This compound stock solution
Procedure:
-
Cell Preparation: Resuspend cells at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL in PBS or HBSS containing 0.1% BSA. Ensure the cells are in a single-cell suspension; filter if necessary.[5][6]
-
Working Solution Preparation: Prepare a 2X working solution of this compound in PBS/0.1% BSA from the stock solution. The final labeling concentration typically ranges from 0.5 to 5 µM.[5][6] It is crucial to titrate the this compound concentration to find the lowest effective concentration that provides bright staining with minimal cytotoxicity.[5][6]
-
Staining: Add an equal volume of the 2X this compound working solution to the cell suspension. Mix gently and incubate for 5 to 10 minutes at 37°C, protected from light.[5][6]
-
Quenching: Immediately stop the staining reaction by adding 5 volumes of complete cell culture medium. The proteins in the serum will quench the unreacted this compound.[8]
-
Washing: Centrifuge the cells and wash the pellet twice with complete culture medium to remove any unbound dye.[5]
-
Incubation: After the second wash, resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 5-10 minutes at 37°C. This step allows any remaining free dye to diffuse out of the cells.[5][9]
-
Final Wash: Perform a final wash with complete culture medium.
-
Time Zero Control: Take an aliquot of the stained cells for immediate flow cytometry analysis to establish the fluorescence intensity of the undivided population (Generation 0).
-
Cell Culture: Culture the remaining cells under the desired experimental conditions to induce proliferation.
-
Flow Cytometry Analysis: Harvest cells at various time points and analyze them on a flow cytometer equipped with a 488 nm laser and a 530/30 nm (or similar) bandpass filter.[5]
Data Analysis and Interpretation
Flow cytometry data of this compound stained cells will show a series of peaks on a fluorescence histogram. The rightmost peak represents the undivided parent generation (Generation 0). Each subsequent peak to the left, with approximately half the fluorescence intensity of the preceding peak, represents a successive cell division.
Potential Issues and Troubleshooting
-
High Cytotoxicity: High concentrations of this compound can be toxic to some cell types.[5][6] It is essential to perform a titration to determine the optimal, non-toxic concentration.
-
Weak Staining: This can result from hydrolyzed this compound stock solution due to moisture contamination or improper storage.[5][6] Using fresh, anhydrous DMSO and proper storage are crucial.
-
Broad Peaks: Wide fluorescence peaks can make it difficult to resolve distinct generations. This can be caused by uneven staining or inherent variability in cell size and protein content. Ensure a homogenous single-cell suspension and optimized staining conditions.
-
No Proliferation Peaks: If no distinct peaks of lower fluorescence intensity appear after a period of culture, it may indicate that the cells are not proliferating under the experimental conditions or that the initial staining was too dim to resolve subsequent generations.
Visualizations
Caption: Experimental workflow for this compound cell proliferation assay.
Caption: Principle of this compound dye dilution with cell division.
References
- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. med.virginia.edu [med.virginia.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
A Technical Guide to Cell Proliferation Analysis Using CFDA-SE and Flow Cytometry
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for monitoring cell proliferation using Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) in conjunction with flow cytometry. It covers the underlying mechanism, detailed experimental protocols, data analysis, and troubleshooting.
Core Principle of the this compound Assay
The this compound assay is a robust method for tracking cell division over time.[1][2] The principle relies on the passive diffusion of the non-fluorescent, cell-permeable this compound molecule into live cells.[2][3] Once inside, intracellular esterase enzymes cleave the acetate (B1210297) groups, converting the molecule into its fluorescent, amine-reactive form, Carboxyfluorescein Succinimidyl Ester (CFSE).[2][3][4] This highly fluorescent CFSE is membrane-impermeable and becomes trapped within the cell.[1]
The succinimidyl ester group of CFSE covalently binds to primary amine groups on intracellular proteins, ensuring the fluorescent label is stable and well-retained.[2][4][5] When a labeled cell divides, its total CFSE fluorescence is distributed approximately equally between the two daughter cells.[2][5][6] Consequently, each successive generation of cells exhibits a halving of fluorescence intensity, which can be clearly resolved as distinct peaks on a flow cytometry histogram.[2][5] This allows for the tracking of up to 8-10 cell divisions before the signal diminishes to the level of cellular autofluorescence.[6]
Caption: Mechanism of this compound conversion to fluorescent, protein-bound CFSE within a live cell.
Experimental Workflow and Protocols
A successful this compound proliferation experiment follows a standardized workflow from cell preparation to data acquisition. Proper technique and optimization of labeling conditions are critical for achieving distinct generational peaks.
Caption: General experimental workflow for a this compound cell proliferation assay.
This protocol provides a general guideline; optimization is crucial for each specific cell type and experimental condition.[3][4]
A. Reagent Preparation
-
This compound Stock Solution (e.g., 5 mM): Dissolve this compound powder in high-quality, anhydrous DMSO.[1] For example, dissolve 25 mg (MW ~557 g/mol ) in 8.96 mL of DMSO for a 5 mM stock.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[1][7] Hydrolysis can occur in the presence of water.[7]
-
This compound Working Solution (0.5-10 µM): On the day of the experiment, dilute the stock solution in a protein-free buffer like PBS or HBSS to the desired final concentration.[3][4] It is critical to titrate this concentration to find the lowest level that provides bright staining with minimal toxicity.[7]
B. Cell Staining
-
Cell Preparation: Prepare a single-cell suspension at a concentration between 1 x 10⁶ and 5 x 10⁷ cells/mL in PBS or HBSS, potentially containing 0.1% BSA.[7] Ensure cells are healthy and viable.
-
Labeling: Add an equal volume of 2x concentrated this compound working solution to the cell suspension. Mix gently but thoroughly.[7]
-
Incubation: Incubate the cells for 5-20 minutes at room temperature or 37°C.[4][7] This step must be protected from light.[1][4]
-
Quenching: Stop the staining reaction by adding at least 5 volumes of complete culture medium (containing 10% FBS). The proteins in the serum will react with and quench any unbound this compound.[7]
-
Washing: Centrifuge the cells (e.g., 300-500 x g for 5 minutes) and discard the supernatant.[1][8] Wash the cell pellet at least twice with complete culture medium to remove all residual unbound dye.[2][7]
-
Resting (Optional but Recommended): Incubate cells in fresh media for an additional 10-30 minutes at 37°C to allow any remaining unreacted this compound to diffuse out or be cleaved before starting the culture.[3][7]
C. Cell Culture and Harvesting
-
Time Zero Control: Immediately after staining and washing, take an aliquot of cells to analyze on the flow cytometer. This sample represents the undivided "Generation 0" peak and is essential for analysis.[1][4]
-
Culture: Resuspend the remaining cells in complete culture medium at the desired density. Add appropriate proliferation stimuli (e.g., antigens, mitogens like PHA, or antibodies like anti-CD3/CD28).[9]
-
Harvesting: At various time points (e.g., daily for 3-5 days), harvest cells for analysis.[9]
-
Co-staining: If desired, cells can be stained with antibodies for surface markers (e.g., CD4, CD8) or viability dyes after harvesting and before flow cytometry acquisition.[2][6]
| Parameter | Recommended Range | Notes |
| This compound Stock Conc. | 1 - 10 mM in DMSO | Store in single-use aliquots at -20°C, desiccated.[1] |
| This compound Working Conc. | 0.5 - 10 µM | Cell-type dependent; must be titrated. Use the lowest effective concentration. |
| Cell Density for Staining | 1 x 10⁶ - 5 x 10⁷ cells/mL | Higher densities may be used for in vivo transfer experiments.[7] |
| Staining Incubation Time | 5 - 20 minutes | Titrate to find minimal effective time. Protect from light.[4][7] |
| Staining Temperature | Room Temperature or 37°C | 37°C may increase staining efficiency but requires careful timing.[2][7] |
| Quenching Volume | ≥5x staining volume | Use complete media with FBS. |
Data Acquisition and Analysis
A. Flow Cytometer Setup
-
Excitation/Emission: Use a 488 nm blue laser for excitation and detect the CFSE signal in the green fluorescence channel, typically with a filter similar to 530/30 nm (FITC channel).[7]
-
Controls: Always include:
-
Voltage/Gain Settings: Adjust the voltage for the CFSE channel so that the Generation 0 peak is bright and on-scale, leaving ample room for lower-intensity peaks to be resolved.
B. Data Interpretation and Analysis Analysis of CFSE data involves identifying the distinct peaks in a fluorescence histogram, where each peak represents a successive generation of divided cells.
Caption: Conceptual diagram of CFSE histogram analysis showing generational peaks.
Specialized flow cytometry software (e.g., FlowJo, FCS Express) contains proliferation modeling algorithms that can calculate several key metrics:[9]
-
Division Index: The average number of divisions that all cells in the original population have undergone.[9]
-
Proliferation Index: The average number of divisions for only the cells that have entered division.[9]
-
% Divided: The percentage of cells that have undergone at least one division.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | - Degraded/hydrolyzed this compound stock.- Insufficient dye concentration.[10][11]- Low esterase activity in cells. | - Prepare fresh stock solution from powder.[7]- Titrate the this compound concentration upwards.[11]- Increase incubation time or temperature. |
| High Cell Death / Toxicity | - this compound concentration is too high.[7]- Excessive incubation time. | - Titrate this compound concentration downwards to the lowest effective level.[7]- Reduce incubation time.[7]- Ensure thorough washing to remove all unbound dye. |
| Poor Peak Resolution ("Smear") | - Heterogeneous staining of the initial population.- Uneven distribution of fluorescence during division.- High rate of cell death. | - Ensure a single-cell suspension before staining; filter if necessary.[7]- Mix cells and dye thoroughly but gently.- Gate on viable cells using a viability dye to exclude dead/dying cells from the analysis. |
| Single Bright Peak, No Proliferation | - No actual cell proliferation occurred.- Incorrect instrument settings (voltage too low). | - Verify that the proliferation stimulus is active and used at the correct concentration.[9]- Ensure the Generation 0 peak is bright and on-scale, allowing resolution of dimmer peaks. |
| High Background / Non-specific Staining | - Incomplete quenching or washing.- Presence of dead cells which can non-specifically take up dyes. | - Ensure quenching step uses sufficient protein (e.g., FBS).- Perform additional washes.[7]- Include a viability dye in the panel to gate out dead cells.[11] |
References
- 1. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Cell proliferation and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 6. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bosterbio.com [bosterbio.com]
Methodological & Application
Tracking T-Cell Proliferation: A Detailed Protocol for the CFDA-SE Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of T-cell proliferation is fundamental to immunological research and the development of novel immunotherapies. The Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) cell proliferation assay is a robust and widely used method for tracking T-cell division both in vitro and in vivo.[1][2] this compound is a cell-permeable dye that passively diffuses into cells.[1][3] Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting the non-fluorescent this compound into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][4][5] CFSE then covalently binds to intracellular proteins via its succinimidyl ester group.[1][4][6] This stable linkage ensures that the dye is retained within the cells and is not transferred to adjacent cells.[1] With each cell division, the CFSE fluorescence is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[4][5][7] This progressive reduction in fluorescence allows for the quantitative analysis of successive cell generations by flow cytometry.[7][8]
This document provides a detailed protocol for labeling T-cells with this compound, stimulating their proliferation, and analyzing the subsequent generations using flow cytometry.
Principle of the this compound Assay
The workflow of the this compound assay involves labeling the target T-cell population with this compound, inducing proliferation through stimulation, and subsequently analyzing the fluorescence intensity of the cell population over time. The progressive halving of CFSE fluorescence allows for the identification of distinct peaks on a flow cytometry histogram, with each peak representing a successive generation of divided cells.
References
- 1. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biocompare.com [biocompare.com]
- 4. bio-rad.com [bio-rad.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
Unveiling Lymphocyte Proliferation: A Detailed Guide to CFDA-SE Staining
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step guide for staining lymphocytes with Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE). This powerful fluorescent dye is an invaluable tool for tracking cell division, making it a cornerstone of immunological research and drug development for assessing lymphocyte proliferation.
Principle of this compound Staining
This compound is a cell-permeable, non-fluorescent precursor. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent, amine-reactive molecule, Carboxyfluorescein Succinimidyl Ester (CFSE).[1][2][3][4][5][6] CFSE covalently binds to intracellular proteins.[1][7][8] With each cell division, the CFSE fluorescence is equally distributed between the two daughter cells, leading to a progressive halving of fluorescence intensity.[1][2][3][9] This allows for the visualization and quantification of successive generations of proliferating lymphocytes using flow cytometry.[1][7]
Experimental Protocols
This section outlines the necessary reagents, equipment, and a detailed step-by-step procedure for the successful this compound staining of lymphocytes.
Materials and Reagents
-
This compound (5(6)-Carboxyfluorescein diacetate, succinimidyl ester): Store at -20°C, protected from light and moisture.[4][7]
-
Anhydrous Dimethyl Sulfoxide (DMSO): High-quality, anhydrous DMSO is crucial for dissolving this compound.[7][9][10]
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Cell Culture Medium: e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Lymphocytes: Isolated from peripheral blood (PBMCs) or lymphoid tissues.
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for fluorescein (B123965) (FITC channel).[1][7]
Equipment
-
Laminar flow hood
-
37°C incubator with 5% CO2
-
Centrifuge
-
Vortex mixer
-
Hemocytometer or automated cell counter
-
Flow cytometry tubes
-
Micropipettes and sterile tips
Preparation of Reagents
This compound Stock Solution (5 mM):
-
Bring the vial of this compound powder to room temperature before opening to avoid condensation.[5]
-
Dissolve the contents in anhydrous DMSO to a final concentration of 5 mM. For example, dissolve 1 mg of this compound (MW ~557 g/mol ) in 359 µL of DMSO.[9][10]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7][9] The stock solution is stable for several months when stored correctly.[9]
This compound Working Solution (0.5 - 10 µM):
-
On the day of the experiment, dilute the 5 mM this compound stock solution to the desired final working concentration in pre-warmed (37°C) serum-free medium or PBS.[4][7] The optimal concentration should be determined empirically for each cell type and experimental condition.[1][11]
Step-by-Step Staining Protocol
-
Cell Preparation:
-
Isolate lymphocytes (e.g., PBMCs) using standard methods like Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Count the cells and assess viability using a method such as trypan blue exclusion. Ensure cell viability is >95%.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed (37°C) PBS or serum-free medium.[4][12]
-
-
Staining:
-
Add an equal volume of the 2X this compound working solution to the cell suspension to achieve the final desired concentration (typically 1-5 µM for in vitro proliferation assays).[12]
-
Immediately vortex the cells gently to ensure uniform staining.
-
Incubate the cells for 10-15 minutes at 37°C, protected from light.[1][4]
-
-
Washing:
-
Stop the staining reaction by adding 5 volumes of ice-cold complete cell culture medium (containing 10% FBS).[1] The serum proteins will quench any unreacted this compound.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice more with complete cell culture medium to remove any residual unbound dye.[1]
-
-
Cell Culture and Stimulation:
-
Resuspend the this compound labeled lymphocytes in complete culture medium at the desired density.
-
For proliferation assays, stimulate the cells with appropriate mitogens (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 beads) or specific antigens.
-
Include an unstimulated control (labeled but not stimulated) to represent generation 0.
-
Culture the cells for the desired period (typically 3-7 days) at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells at different time points.
-
If desired, stain the cells with fluorescently-labeled antibodies against cell surface markers to identify specific lymphocyte subpopulations.
-
Wash the cells and resuspend them in FACS buffer (PBS with 1-2% FBS).
-
Acquire the samples on a flow cytometer using a 488 nm excitation laser and detecting the emission in the FITC channel (~517 nm).[1][5]
-
Analyze the data using appropriate software. Proliferation is visualized as a series of distinct peaks on a histogram, with each peak representing a successive generation of divided cells.
-
Data Presentation
Quantitative Parameters for this compound Staining
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 5 mM in anhydrous DMSO | Prepare fresh aliquots and avoid repeated freeze-thaw cycles.[7][9] |
| This compound Working Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be titrated.[1][4][12] Higher concentrations can be toxic.[2][11] |
| Cell Density for Staining | 1 - 10 x 10^6 cells/mL | Higher cell densities may require higher dye concentrations.[2] |
| Staining Incubation Time | 10 - 15 minutes | Longer incubation times can increase toxicity.[1][2] |
| Staining Temperature | 37°C | |
| Excitation Wavelength | ~492 nm (488 nm laser) | [1] |
| Emission Wavelength | ~517 nm | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound staining of lymphocytes.
T-Cell Activation and Proliferation Signaling Pathway
Caption: Simplified T-cell activation and proliferation signaling pathway.
References
- 1. Signaling in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing lymphocyte development signaling pathways | RIKEN [riken.jp]
- 3. ashpublications.org [ashpublications.org]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CFDA-SE Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) in cell staining. This compound is a reliable fluorescent dye for tracking cell proliferation, migration, and localization in vitro and in vivo.
Mechanism of Action
This compound is a cell-permeable dye that is non-fluorescent until it enters a viable cell.[1] Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting this compound into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[2][3][4] The succinimidyl ester group of CFSE then covalently binds to intracellular proteins by reacting with primary amine groups.[2][5][6] This stable linkage ensures that the dye is well-retained within the cells and is not transferred to adjacent cells.[3][6] As cells divide, the CFSE fluorescence is distributed approximately equally between daughter cells, resulting in a successive halving of fluorescence intensity with each cell division.[2][4][6] This allows for the tracking of cell proliferation over several generations by flow cytometry.[2][5]
Key Experimental Parameters
Successful and reproducible this compound staining depends on several critical parameters, including dye concentration, incubation time, and temperature. It is crucial to optimize these conditions for each cell type and experimental setup to achieve bright, uniform staining with minimal cytotoxicity.[7][8][9]
Data Summary: Incubation Time and Temperature for this compound Staining
The following table summarizes the recommended incubation conditions for this compound staining based on various protocols.
| Parameter | Recommended Range | Key Considerations |
| This compound Concentration | 0.5 - 25 µM | - Titrate to find the lowest effective concentration for your cell type to minimize toxicity.[7][8] - For in vitro proliferation assays, 0.5 - 5 µM is a common starting range.[7][8] - Higher concentrations (up to 25 µM) may be needed for long-term tracking or microscopy.[3] |
| Incubation Time | 5 - 30 minutes | - Shorter incubation times (5-10 minutes) are often sufficient and can help reduce cytotoxicity.[7] - Longer incubation times may be required for certain cell types or lower dye concentrations.[5] |
| Incubation Temperature | Room Temperature or 37°C | - 37°C is commonly used to facilitate enzymatic conversion of this compound to CFSE.[3][5][7] - Room temperature incubation is also effective and can be a gentler option for sensitive cells.[2][4] |
| Cell Density | 1 x 10⁶ to 5 x 10⁷ cells/mL | - Ensure a single-cell suspension for uniform labeling.[3][8] |
| Staining Buffer | PBS or HBSS with 0.1% BSA | - The presence of protein in the staining buffer can help to quench any unreacted this compound after the incubation step.[7][8] |
| Quenching/Washing | Complete culture medium (e.g., RPMI with 10% FBS) | - The high protein concentration in complete media effectively inactivates any remaining free dye.[7][8] |
Experimental Protocols
Below are detailed protocols for staining suspension and adherent cells with this compound.
Protocol 1: Staining of Suspension Cells
This protocol is suitable for lymphocytes, splenocytes, and other non-adherent cell lines.
Materials:
-
This compound stock solution (e.g., 5 mM in anhydrous DMSO, stored at -20°C in single-use aliquots).[2]
-
Cells in single-cell suspension.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Bovine Serum Albumin (BSA).
-
Complete cell culture medium (e.g., RPMI 1640 + 10% Fetal Bovine Serum).
-
Centrifuge.
-
Incubator.
Procedure:
-
Cell Preparation:
-
This compound Working Solution Preparation:
-
Prepare a 2X working solution of this compound in the same buffer used for cell suspension. For a final concentration of 5 µM, prepare a 10 µM solution.[8]
-
-
Staining:
-
Quenching and Washing:
-
To stop the staining reaction, add 5-10 volumes of cold complete culture medium.[3] The protein in the serum will quench the unreacted this compound.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, complete culture medium.
-
Repeat the wash step two more times for a total of three washes.[3][7]
-
After the second wash, an optional 5-minute incubation at 37°C can be performed to allow any remaining unbound dye to diffuse out of the cells before the final wash.[7][9]
-
-
Final Resuspension:
-
Resuspend the final cell pellet in pre-warmed complete culture medium at the desired density for your experiment.
-
-
Analysis:
Protocol 2: Staining of Adherent Cells
This protocol is suitable for cell lines that grow attached to a culture surface.
Materials:
-
This compound stock solution (e.g., 5 mM in anhydrous DMSO, stored at -20°C in single-use aliquots).[2]
-
Adherent cells cultured in plates or on coverslips.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Complete cell culture medium.
-
Incubator.
Procedure:
-
Cell Preparation:
-
Grow adherent cells to the desired confluency in a culture plate or on coverslips.
-
-
This compound Working Solution Preparation:
-
Prepare a 1X working solution of this compound in pre-warmed (37°C) PBS or HBSS to the desired final concentration (e.g., 1-10 µM).
-
-
Staining:
-
Quenching and Post-Staining Incubation:
-
Washing:
-
Aspirate the medium and wash the cells twice with fresh, pre-warmed complete culture medium.
-
-
Analysis:
-
The stained adherent cells can now be used for various applications, including fluorescence microscopy or can be harvested for flow cytometry analysis.
-
Visualizing the Workflow and Signaling Pathway
This compound Staining Workflow
The following diagram illustrates the general workflow for staining cells with this compound.
Caption: General workflow for this compound cell staining.
Mechanism of this compound Action
The diagram below outlines the molecular mechanism of this compound within a cell.
Caption: Mechanism of this compound conversion and protein labeling.
References
- 1. stemcell.com [stemcell.com]
- 2. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bio-rad.com [bio-rad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 7. med.virginia.edu [med.virginia.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for CF-DA-SE Stock and Working Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a widely utilized fluorescent dye for tracking cell proliferation and migration. Its cell-permeable nature allows it to freely enter viable cells. Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent carboxyfluorescein succinimidyl ester (CFSE). The succinimidyl ester group then covalently bonds with intracellular proteins, ensuring the fluorescent marker is retained within the cell and is passed on to daughter cells upon division. This allows for the quantitative analysis of cell generations by flow cytometry, as the fluorescence intensity halves with each cell division.[1][2] Accurate preparation of this compound stock and working solutions is critical for reproducible and reliable experimental outcomes.
Key Considerations:
-
Reagent Stability: this compound is susceptible to hydrolysis in the presence of water.[3][4] Therefore, it is crucial to use anhydrous or dry dimethyl sulfoxide (B87167) (DMSO) for reconstitution and to protect the stock solution from moisture.
-
Light Sensitivity: Both the stock and working solutions of this compound are light-sensitive and should be protected from prolonged exposure to light to prevent photobleaching.[2][5]
-
Cell Type Variability: The optimal concentration of this compound for cell labeling can vary significantly between different cell types.[3][4] It is highly recommended to perform a titration to determine the lowest concentration that provides effective labeling without inducing cytotoxicity.[3][4][6]
-
Amine Reactivity: this compound reacts with primary amines.[1] Avoid using amine-containing buffers (e.g., Tris) or lysine-coated slides during the labeling process.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of this compound stock and working solutions based on common protocols.
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation | Source(s) |
| Solvent | Anhydrous or dry Dimethyl Sulfoxide (DMSO) | [3][4][6][9] |
| Concentration Range | 200 µM, 2 mM, 5 mM, 10 mM | [1][3][7][10] |
| Storage Temperature | -20°C | [2][3][4][7][8] |
| Storage Conditions | Aliquot into single-use vials, store over desiccant, and protect from light. Avoid repeated freeze-thaw cycles. | [2][3][4][6][9] |
| Stability | Up to 1-2 months when stored properly. | [2][3][4][6] |
Table 2: this compound Working Solution Preparation and Cell Labeling
| Parameter | Recommendation | Source(s) |
| Diluent | Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), often supplemented with 0.1% BSA.[3][4][6] | [1][7][8][10] |
| Working Concentration Range | 0.5 µM to 25 µM. Titration is recommended. | [1][3][4][7][8][10] |
| Incubation Time | 5 to 20 minutes. | [1][2][3][6] |
| Incubation Temperature | Room temperature (15-25°C) or 37°C. | [1][2][3][6][7][8] |
| Quenching Step | Add complete culture medium containing fetal bovine serum (FBS) to inactivate unreacted this compound.[2][3][4] | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (5 mM)
Materials:
-
This compound vial
-
Anhydrous or dry DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[7][8][10]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 5 mM stock solution. For example, to a 500 µg vial of this compound (MW = 557.47 g/mol ), add 179 µL of DMSO.[7][8]
-
Vortex the vial thoroughly to ensure the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C in a desiccated container.
Protocol 2: Preparation of this compound Working Solution and Cell Labeling
Materials:
-
This compound stock solution (e.g., 5 mM)
-
Cells in single-cell suspension
-
Sterile PBS or HBSS (with or without 0.1% BSA)
-
Complete cell culture medium with FBS
-
Sterile conical tubes
Procedure:
-
Prepare a 2X working solution of this compound by diluting the stock solution in PBS or HBSS. For a final labeling concentration of 5 µM, prepare a 10 µM solution.[2][3][4][6]
-
Resuspend the cells in PBS or HBSS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[3][6][8]
-
Add an equal volume of the 2X this compound working solution to the cell suspension.[2][3][4][6]
-
Mix gently and incubate for 10-15 minutes at 37°C, protected from light.[3][6][7][8]
-
To stop the labeling reaction, add at least 5 volumes of complete culture medium containing FBS and incubate for 5 minutes.[2][3][8]
-
Centrifuge the cells and wash them two to three times with complete culture medium to remove any unbound dye.[3][4][6][8]
-
The labeled cells are now ready for downstream applications.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound Action in Live Cells.
Experimental Workflow
Caption: Workflow for this compound Solution Preparation and Cell Labeling.
References
- 1. bio-rad.com [bio-rad.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 5. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for CFDA-SE Staining of Adherent Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a reliable and widely used cell-permeable fluorescent dye for long-term cell tracing and the analysis of cell proliferation.[1] Its utility lies in its ability to covalently label intracellular proteins, resulting in stable, well-retained fluorescence that is distributed approximately equally among daughter cells upon cell division.[1][2][3] This dye-dilution principle allows for the quantitative assessment of cell generations by flow cytometry or fluorescence microscopy.[2]
Initially non-fluorescent, the diacetate groups of this compound are cleaved by intracellular esterases upon entering a viable cell, yielding the highly fluorescent and amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[1][3][4] The succinimidyl ester group then forms covalent bonds with primary amines of intracellular proteins, ensuring the fluorescent marker is retained within the cell.[1][5] This document provides a detailed protocol for the use of this compound with adherent cell lines, including reagent preparation, staining procedures, and data analysis considerations.
Mechanism of Action
The following diagram illustrates the mechanism by which this compound becomes fluorescent and is retained within the cell.
Caption: Mechanism of this compound activation and retention within a live cell.
Quantitative Data Summary
Successful staining with this compound requires careful optimization of dye concentration and incubation time to achieve bright labeling with minimal cytotoxicity.[6][7] The following tables provide recommended concentration ranges and preparation guidelines.
Table 1: Recommended Staining Conditions
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 2-5 mM in anhydrous DMSO | Prepare fresh and aliquot for single use to avoid hydrolysis.[6][7][8] |
| Working Concentration | 0.5 - 25 µM in PBS or other suitable buffer | Optimal concentration is cell-type dependent and should be determined empirically.[1][6] |
| 0.5 - 5 µM for short-term viability assays.[1] | Lower concentrations are generally less toxic.[6] | |
| 5 - 10 µM for long-term proliferation studies.[1] | Higher concentrations may be needed for rapidly dividing cells. | |
| Incubation Time | 10 - 20 minutes at 37°C | Protect from light during incubation.[1][5] |
| Cell Density | 1 x 10⁶ - 5 x 10⁷ cells/mL (for suspension protocol) | For adherent cells, grow to desired confluency on coverslips.[1][9] |
Table 2: Example Preparation of this compound Working Solution from a 2 mM Stock
| Final Concentration (µM) | Volume of 2 mM Stock (µL) | Final Volume of Buffer (mL) |
| 0.5 | 0.25 | 1 |
| 1.0 | 0.5 | 1 |
| 2.5 | 1.25 | 1 |
| 5.0 | 2.5 | 1 |
| 10.0 | 5.0 | 1 |
Experimental Protocol for Adherent Cell Lines
This protocol outlines the steps for labeling adherent cells grown on coverslips with this compound for analysis by fluorescence microscopy.
Materials
-
Adherent cells cultured on sterile coverslips in a petri dish
-
This compound (Carboxyfluorescein diacetate succinimidyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Aldehyde-containing fixative (e.g., 3.7% formaldehyde (B43269) in PBS), optional
-
Micropipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filter sets (Excitation max ~492 nm, Emission max ~517 nm)[1][5]
Workflow Diagram
Caption: Step-by-step workflow for this compound labeling of adherent cells.
Detailed Procedure
-
Cell Culture: Grow adherent cells on sterile coverslips inside a petri dish using the appropriate culture medium until they reach the desired confluency.[1][10]
-
Reagent Preparation:
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.[6][7] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[6][8]
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) PBS to the desired final working concentration (e.g., 0.5-25 µM).[1]
-
-
Staining:
-
Wash and Deacetylation:
-
Remove the this compound loading solution.
-
Replace it with fresh, pre-warmed complete culture medium.[1][10]
-
Incubate the cells for an additional 30 minutes at 37°C. This step allows the intracellular esterases to fully cleave the acetate (B1210297) groups, ensuring complete conversion to the fluorescent CFSE form.[1][10]
-
-
Optional Fixation:
-
Analysis:
-
Mount the coverslip on a microscope slide.
-
Analyze the stained cells using a fluorescence microscope with the appropriate filter set for fluorescein (B123965) (Excitation/Emission: ~492/517 nm).[5]
-
Troubleshooting and Considerations
-
Toxicity: High concentrations of this compound can be toxic to cells and may induce growth arrest or apoptosis.[2][6][7] It is crucial to perform a titration to determine the lowest effective concentration for your specific cell type and application.[6][7]
-
Uneven Staining: Ensure a single-cell suspension if adapting this protocol for flow cytometry to achieve uniform labeling.[6][8] For adherent cells, ensure the staining solution covers the monolayer evenly.
-
Fluorescence Loss: Some proliferation-independent loss of fluorescence may occur within the first 24-48 hours after staining.[2][11] This should be considered when analyzing early time points.
-
Reagent Stability: this compound is sensitive to hydrolysis. Use anhydrous DMSO for the stock solution and store it properly in single-use aliquots to maintain its reactivity.[6][7][8]
-
Viability: Always assess cell viability after staining, for example, by using a viability dye like 7-AAD or Propidium Iodide in flow cytometry applications.[11][12]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. abbkine.com [abbkine.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: In Vivo Cell Tracking with CFDA-SE in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a highly effective lipophilic dye used for long-term, in vivo cell tracking in mouse models.[1][2] This technique is invaluable for monitoring cell proliferation, migration, and fate determination in various biological contexts, including immunology, stem cell biology, and oncology.[3][4]
This compound is a non-fluorescent and cell-permeable compound. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the fluorescent, amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[1][2][4] CFSE covalently binds to intracellular proteins, ensuring the fluorescent label is stable and well-retained within the cells.[1][2] A key feature of CFSE is that it is equally distributed among daughter cells upon cell division. This results in a progressive halving of fluorescence intensity with each generation, allowing for the quantitative analysis of cell proliferation.[1][3][4]
These application notes provide a comprehensive guide to using this compound for in vivo cell tracking in mouse models, covering detailed protocols, data interpretation, and troubleshooting.
Data Presentation
The following tables provide representative quantitative data that can be obtained from in vivo cell tracking experiments using this compound in mouse models.
Table 1: In Vivo Proliferation of this compound Labeled T-Cells in a Mouse Model of Antigen-Specific Immune Response
| Days Post-Injection | Organ | Percentage of this compound+ Cells (%) | Mean Fluorescence Intensity (MFI) | Number of Cell Divisions (Calculated from MFI) |
| 1 | Spleen | 5.2 ± 0.8 | 8500 ± 1200 | 0 |
| 1 | Lymph Nodes | 8.1 ± 1.2 | 8450 ± 1100 | 0 |
| 3 | Spleen | 12.5 ± 2.1 | 4200 ± 950 | 1-2 |
| 3 | Lymph Nodes | 18.3 ± 3.5 | 2100 ± 500 | 2-3 |
| 7 | Spleen | 6.8 ± 1.5 | 1050 ± 300 | 3-4 |
| 7 | Lymph Nodes | 9.2 ± 2.0 | 525 ± 150 | >4 |
Data are represented as mean ± standard deviation.
Table 2: Homing and Engraftment of this compound Labeled Hematopoietic Stem Cells (HSCs) in a Mouse Model of Bone Marrow Transplantation
| Time Post-Transplantation | Tissue | Number of this compound+ Cells per 10^6 Events | Percentage of Donor-Derived Cells (%) |
| 24 hours | Bone Marrow | 15,200 ± 2,500 | 1.5 ± 0.25 |
| 24 hours | Spleen | 3,100 ± 800 | 0.3 ± 0.08 |
| 24 hours | Peripheral Blood | 500 ± 120 | 0.05 ± 0.01 |
| 2 weeks | Bone Marrow | 8,500 ± 1,800 | 35.2 ± 5.5 |
| 2 weeks | Spleen | 1,200 ± 300 | 10.8 ± 2.1 |
| 2 weeks | Peripheral Blood | 2,500 ± 600 | 8.5 ± 1.7 |
| 8 weeks | Bone Marrow | 5,200 ± 1,100 | 85.6 ± 9.2 |
| 8 weeks | Spleen | 800 ± 200 | 45.3 ± 7.8 |
| 8 weeks | Peripheral Blood | 4,800 ± 950 | 60.1 ± 8.3 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Prepare a 5 mM stock solution by dissolving the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve a 500 µg vial in 179 µL of DMSO.[5]
-
Vortex briefly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.
-
Store the aliquots at -20°C, protected from light. Properly stored, the stock solution is stable for several months.
Protocol 2: Labeling of Suspension Cells (e.g., Lymphocytes, Stem Cells)
-
Harvest the cells and wash them once with pre-warmed (37°C) phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. For adoptive transfer experiments, higher cell concentrations (up to 5 x 10^7 cells/mL) can be used.[6]
-
Prepare a 2X working solution of this compound in PBS from the 5 mM stock solution. The final labeling concentration typically ranges from 1 to 10 µM and should be optimized for each cell type and application.[2] For in vivo tracking, a concentration of 2-5 µM is often a good starting point.[6]
-
Add an equal volume of the 2X this compound working solution to the cell suspension to achieve the final desired concentration.
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.[2]
-
To stop the labeling reaction, add 5 volumes of ice-cold complete culture medium (containing 10% fetal bovine serum) and incubate on ice for 5 minutes. The protein in the serum will quench any unreacted dye.
-
Wash the cells three times with cold complete culture medium to remove any unbound dye.
-
Resuspend the labeled cells in an appropriate buffer (e.g., sterile PBS) for injection into mice.
-
It is recommended to check the labeling efficiency and cell viability using flow cytometry before in vivo administration.
Protocol 3: In Vivo Administration of Labeled Cells
-
Prepare the this compound labeled cells in a sterile, pyrogen-free injection buffer at the desired concentration.
-
The route of administration will depend on the experimental model. Common routes include intravenous (tail vein), intraperitoneal, or subcutaneous injection.
-
Inject the cell suspension into the recipient mice. The number of injected cells should be optimized based on the cell type and the specific research question.
Protocol 4: Tissue Harvesting and Single-Cell Suspension Preparation
-
At the desired time points post-injection, euthanize the mice according to approved institutional protocols.
-
Perfuse the mice with cold PBS to remove contaminating blood cells from the tissues of interest.
-
Harvest the desired organs (e.g., spleen, lymph nodes, bone marrow, lungs, liver).
-
Prepare single-cell suspensions from the harvested tissues using standard mechanical and/or enzymatic digestion methods.
-
Filter the cell suspensions through a 40-70 µm cell strainer to remove any clumps.
-
Lyse red blood cells using a suitable lysis buffer if necessary.
-
Wash the cells and resuspend them in an appropriate buffer for flow cytometry analysis.
Protocol 5: Flow Cytometry Analysis
-
Stain the single-cell suspensions with fluorescently-conjugated antibodies against cell surface markers to identify the cell population of interest.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for CFSE excitation. CFSE fluorescence is typically detected in the FITC channel (e.g., 530/30 nm bandpass filter).[6]
-
Gate on the cell population of interest based on the surface marker staining.
-
Analyze the CFSE fluorescence intensity of the gated population. Each peak of decreasing fluorescence intensity represents a successive cell division.
-
Quantify the percentage of this compound+ cells and the number of cell divisions using the histogram analysis features of the flow cytometry software.
Mandatory Visualization
Caption: Experimental workflow for in vivo cell tracking using this compound in mouse models.
Caption: Signaling pathway of T-cell activation and proliferation tracked by this compound.
References
- 1. abbkine.com [abbkine.com]
- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. stemcell.com [stemcell.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for CFDA-SE Staining in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) for tracking cell proliferation in conjunction with immunofluorescence (IF) microscopy. Detailed protocols, data interpretation guidelines, and troubleshooting advice are included to ensure successful experimental outcomes.
Introduction to this compound Staining
Carboxyfluorescein diacetate succinimidyl ester (this compound) is a highly effective fluorescent dye for long-term cell tracking and proliferation analysis.[1][2] Its utility lies in its ability to covalently label intracellular proteins, resulting in stable, well-retained fluorescence that is passed on to daughter cells upon division.[3][4]
The core principle of this compound-based proliferation analysis involves the progressive halving of fluorescence intensity with each cell division. This allows for the quantitative assessment of cell generations by flow cytometry or fluorescence microscopy. When combined with immunofluorescence, this compound staining enables the simultaneous analysis of cell proliferation and the expression of specific protein markers within distinct cell populations.
Mechanism of Action
The mechanism of this compound staining is a two-step intracellular process:
-
Cellular Entry and Activation: The non-fluorescent and cell-permeable this compound readily diffuses across the plasma membrane into the cytoplasm.[1][5]
-
Intracellular Conversion and Covalent Labeling: Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups from the this compound molecule, converting it into the highly fluorescent and amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[1][2] This activated CFSE then covalently binds to free amine groups on intracellular proteins, forming stable dye-protein adducts.[3][4][6]
This covalent linkage ensures that the fluorescent signal is retained within the cell for extended periods and is not transferred to adjacent cells.[3]
Figure 1: Mechanism of this compound cellular uptake and protein labeling.
Data Presentation: Quantitative Parameters
The optimal concentration of this compound can vary depending on the cell type and experimental application. It is recommended to perform a titration to determine the lowest concentration that provides effective labeling without inducing cytotoxicity.[7][8][9]
| Parameter | Recommended Range | Application | Reference |
| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | General Use | [5][7][10] |
| Working Concentration | 0.5 - 5 µM | In vitro cell tracking & proliferation | [7][8][9] |
| 2 - 5 µM | In vivo adoptive transfer studies | [7][8] | |
| 5 - 25 µM | Fluorescence Microscopy | [3][11] | |
| Incubation Time | 5 - 15 minutes at 37°C | General Labeling | [3][4][7] |
| Cell Density for Labeling | 1 x 10^6 to 5 x 10^7 cells/mL | Suspension Cells | [8][11] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (e.g., 5 mM): Prepare a stock solution by dissolving this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] For example, dissolve 1 mg of this compound in 0.358 mL of DMSO. Aliquot into single-use vials and store desiccated at -20°C for up to 2 months.[7][9] Avoid repeated freeze-thaw cycles.[10]
Protocol 1: Staining Suspension Cells for Immunofluorescence Microscopy
This protocol is suitable for lymphocytes, PBMCs, and other non-adherent cell lines.
Figure 2: Workflow for this compound staining of suspension cells.
Methodology:
-
Cell Preparation: Harvest cells and wash them once with pre-warmed (37°C) phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA). Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in PBS/0.1% BSA.[7][8] Ensure a single-cell suspension.
-
This compound Labeling: Prepare a 2X working solution of this compound in PBS/0.1% BSA from your stock solution. Add an equal volume of the 2X this compound solution to the cell suspension.[7][8] Mix gently and incubate for 10-15 minutes at 37°C, protected from light.
-
Stopping the Reaction: To stop the staining, add 5 volumes of ice-cold complete culture medium (e.g., RPMI + 10% FBS).[3] The protein in the serum will quench any unreacted this compound.[8]
-
Washing: Centrifuge the cells and wash the pellet three times with complete culture medium to remove any unbound dye.[3][7] An optional incubation at 37°C for 5 minutes after the second wash can help unbound dye diffuse out of the cells.[7][9]
-
Cell Culture: Resuspend the labeled cells in fresh, pre-warmed culture medium and proceed with your experimental culture conditions.
-
Immunofluorescence Staining: At the desired time points, harvest the cells and proceed with your standard immunofluorescence protocol, including fixation and permeabilization. This compound fluorescence is generally stable to aldehyde-based fixatives like formaldehyde.[3][12]
-
Microscopy: Mount the stained cells and acquire images using a fluorescence microscope with appropriate filter sets for CFSE (excitation/emission ~492/517 nm) and your other fluorophores.[12][13]
Protocol 2: Staining Adherent Cells for Immunofluorescence Microscopy
Methodology:
-
Cell Culture: Grow adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Preparation: Aspirate the culture medium and wash the cells once with pre-warmed (37°C) PBS.
-
This compound Labeling: Prepare a 1X working solution of this compound (typically 1-10 µM) in pre-warmed PBS or serum-free medium. Add the this compound solution to the cells, ensuring the entire surface is covered. Incubate for 10-15 minutes at 37°C.[3]
-
Stopping and Washing: Aspirate the this compound solution and wash the cells three times with complete culture medium.
-
Recovery: Add fresh, pre-warmed complete culture medium and return the cells to the incubator for at least 30 minutes to allow for complete de-esterification and to ensure unbound dye has diffused out.[3]
-
Experiment and Immunofluorescence: Proceed with your experiment. At the end of the experiment, fix, permeabilize, and perform immunofluorescent staining as you normally would.
-
Imaging: Mount the coverslips and image as described for suspension cells.
Troubleshooting
Figure 3: Troubleshooting guide for this compound staining.
For issues related to the immunofluorescence portion of the protocol, such as weak antibody signal or high background from secondary antibodies, please refer to standard immunofluorescence troubleshooting guides.[14][15][16]
Conclusion
This compound is a powerful tool for monitoring cell proliferation that is compatible with downstream immunofluorescence applications. By carefully optimizing staining conditions and following robust protocols, researchers can effectively combine cell division tracking with the phenotypic characterization of cells, providing deeper insights into complex biological processes.
References
- 1. stemcell.com [stemcell.com]
- 2. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 10. hiv-forschung.de [hiv-forschung.de]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ibidi.com [ibidi.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols for Flow Cytometry Gating Strategy for CFDA-SE Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a fluorescent dye widely used to monitor cell proliferation by flow cytometry. This lipophilic molecule passively diffuses into cells and is cleaved by intracellular esterases to its fluorescent form, carboxyfluorescein succinimidyl ester (CFSE), which covalently binds to intracellular proteins. As cells divide, the CFSE fluorescence is equally distributed between daughter cells, leading to a sequential halving of the fluorescence intensity with each cell division. This allows for the quantitative analysis of cell proliferation by resolving distinct peaks in a flow cytometry histogram, where each peak represents a successive generation of cell division.
This document provides detailed protocols for cell labeling with this compound and a comprehensive gating strategy for the analysis of proliferation data using flow cytometry.
Principle of this compound Proliferation Assay
The fundamental principle of the this compound cell proliferation assay lies in the progressive dilution of the CFSE dye with each round of cell division. Initially, a uniformly labeled population of cells will show a single bright peak of fluorescence. As these cells divide, the fluorescence intensity of the daughter cells will be approximately half that of the parent generation. This process repeats with each subsequent division, resulting in a series of peaks on a histogram, each representing a distinct generation of cells.
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1-10 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use vials and store at -20°C, protected from light and moisture. Properly stored stock solutions are stable for several months.
-
Labeling Buffer: Use a protein-free buffer such as Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) for the labeling procedure. The presence of protein in the labeling buffer will compete with intracellular proteins for this compound binding, leading to suboptimal staining.
-
Cell Culture Medium: Use complete cell culture medium containing fetal bovine serum (FBS) to quench the staining reaction and for subsequent cell culture.
Protocol for Staining Suspension Cells with this compound
-
Cell Preparation: Harvest cells and wash them once with pre-warmed (37°C) PBS to remove any residual protein. Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
This compound Working Solution: Prepare a 2X working solution of this compound in PBS from the stock solution. The final concentration for labeling typically ranges from 0.5 to 10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Staining: Add an equal volume of the 2X this compound working solution to the cell suspension. Mix gently and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: To stop the staining reaction, add 5 volumes of cold complete cell culture medium. The serum in the medium will quench the unbound this compound.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells twice with complete cell culture medium to remove any residual unbound dye.
-
Cell Culture: Resuspend the cells in complete culture medium and proceed with the experimental treatment to induce proliferation. A sample of the stained cells should be analyzed by flow cytometry to establish the fluorescence intensity of the undivided population (Generation 0).
Protocol for Staining Adherent Cells with this compound
-
Cell Preparation: Grow adherent cells in culture plates to the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add a sufficient volume of pre-warmed PBS containing the final desired concentration of this compound (0.5-10 µM) to cover the cell monolayer.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C in the cell culture incubator, protected from light.
-
Quenching and Washing: Remove the this compound solution and wash the cells three times with complete cell culture medium.
-
Cell Culture: Add fresh complete culture medium and return the plate to the incubator for the proliferation period.
-
Harvesting for Analysis: At the time of analysis, detach the cells using a non-enzymatic cell dissociation solution or trypsin. Wash the cells with complete medium and then with PBS before flow cytometry analysis.
Flow Cytometry Gating Strategy
A sequential gating strategy is crucial for accurate analysis of this compound proliferation data. The following steps outline a typical gating workflow:
Initial Gating: Debris, Doublets, and Dead Cell Exclusion
The initial gating aims to isolate single, viable cells of interest for downstream analysis.
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Create a plot of FSC-A vs. SSC-A to identify the cell population of interest based on its size and granularity, and to exclude debris.
-
Doublet Exclusion: To exclude cell doublets or aggregates, create a plot of FSC-A vs. FSC-H. Single cells should form a diagonal population. Gate on this population to exclude doublets.
-
Dead Cell Exclusion: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain) to exclude dead cells. Create a plot of the viability dye vs. FSC-A and gate on the negative population (live cells).
Troubleshooting & Optimization
Technical Support Center: Optimizing CFDA-SE Staining and Minimizing Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce CFDA-SE toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Carboxyfluorescein diacetate succinimidyl ester (this compound) is a cell-permeable dye used for long-term cell tracking and proliferation studies.[1][2][3] It is a non-fluorescent precursor that passively diffuses into cells.[1][2][4] Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][2][4] The succinimidyl ester group of CFSE then covalently binds to intracellular proteins, ensuring the dye is retained within the cell for extended periods and is not transferred to adjacent cells.[1][5][6] As the labeled cell divides, the fluorescence is distributed equally between daughter cells, allowing for the tracking of cell proliferation by observing the successive halving of fluorescence intensity.[5][7]
Q2: What are the common causes of this compound toxicity?
High concentrations of this compound can be toxic to cells, potentially leading to growth arrest and apoptosis.[7][8][9] The optimal concentration is highly dependent on the cell type and the specific application.[8][10] Therefore, it is crucial to determine the lowest effective concentration that provides sufficient fluorescence for detection while minimizing cytotoxic effects.[8][9]
Q3: How can I reduce this compound toxicity in my experiments?
Several strategies can be employed to minimize this compound-induced toxicity:
-
Optimize Dye Concentration: Titrate the this compound concentration to find the lowest possible level that still provides a robust and detectable signal.[8][9]
-
Minimize Incubation Time: Reduce the incubation time to the shortest duration necessary for adequate labeling.[8][10]
-
Proper Washing: Thoroughly wash the cells after staining to remove any unbound dye.[1][8]
-
Quench with Serum: After staining, quenching the reaction with complete media containing fetal bovine serum (FBS) can inactivate any unreacted this compound.[8][11]
-
Use High-Quality Reagents: Ensure the this compound is properly stored in anhydrous DMSO to prevent hydrolysis, which can affect its efficacy and potentially increase toxicity.[8][9][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death or Low Viability | This compound concentration is too high.[8][13] | Titrate the this compound concentration to a lower range (e.g., 0.5-5 µM for in vitro experiments).[1][8] Check cell viability after labeling.[8] |
| Prolonged incubation time. | Reduce the incubation time (typically 5-15 minutes).[1][8] | |
| Inadequate washing. | Wash cells thoroughly (at least three times) with complete culture medium after staining to remove excess dye.[1][8] | |
| Low Fluorescence Signal | This compound concentration is too low. | Increase the this compound concentration in a stepwise manner.[14] |
| Hydrolyzed this compound stock. | Prepare fresh aliquots of this compound in anhydrous DMSO and store them properly at -20°C with a desiccant.[8][9][12] | |
| Staining in the presence of serum. | Perform the staining in a serum-free buffer like PBS or HBSS with 0.1% BSA, as serum esterases can prematurely cleave the dye.[8][14] | |
| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of washes after staining.[14] An additional incubation step at 37°C for 5 minutes before the final wash can help unbound dye diffuse out of the cells.[8][12] |
| Heterogeneous Staining | Poor mixing of this compound with cells. | Ensure the cell suspension is homogenous and mix gently but thoroughly immediately after adding the this compound solution.[1] |
| Presence of multiple cell types with different labeling efficiencies. | If applicable, consider purifying the cell population of interest before staining. |
Experimental Protocols
Optimizing this compound Concentration
To minimize toxicity, it is essential to determine the optimal this compound concentration for your specific cell type and experimental conditions.
| Parameter | Suspension Cells | Adherent Cells | Long-Term Tracking |
| Starting Concentration | 0.5 - 5 µM[1][8] | 0.5 - 25 µM[1] | 5 - 10 µM[1] |
| Incubation Time | 5 - 10 minutes at 37°C[8] | 15 minutes at 37°C[1] | 10 minutes at 37°C[1] |
| Staining Buffer | PBS or HBSS with 0.1% BSA[8] | PBS or other suitable buffer[1] | PBS with 0.1% BSA[1] |
Detailed Staining Protocol for Suspension Cells
-
Harvest cells and wash them with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed (37°C) PBS or HBSS containing 0.1% BSA.[8]
-
Prepare a 2X working solution of this compound in the same buffer.
-
Add an equal volume of the 2X this compound solution to the cell suspension to achieve the final desired concentration.
-
Incubate for 5-10 minutes at 37°C, protected from light.[8]
-
To stop the reaction, add at least 5 volumes of ice-cold complete culture medium.[1]
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells three times with complete culture medium to remove any unbound dye.[1][8] An optional incubation at 37°C for 5 minutes before the final wash can aid in the removal of unbound dye.[8][12]
-
Resuspend the cells in fresh, pre-warmed culture medium for subsequent experiments.
Protocol for Assessing Cell Viability Post-Staining
A simple method to assess cell viability after this compound labeling is to use a dye exclusion assay with a viability dye like 7-AAD or Propidium Iodide (PI).
-
After the final wash of the this compound staining protocol, resuspend a small aliquot of cells in an appropriate buffer (e.g., PBS).
-
Add a viability dye such as 7-AAD or PI according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry.
-
Gate on the this compound positive population and determine the percentage of cells that are also positive for the viability dye. A low percentage of double-positive cells indicates minimal toxicity from the staining procedure.
Visualizations
Caption: Mechanism of this compound action within a cell.
Caption: Recommended workflow for this compound cell staining.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. stemcell.com [stemcell.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 7. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 10. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. researchgate.net [researchgate.net]
- 14. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: CFDA-SE Staining for Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CFDA-SE for flow cytometry-based cell proliferation and tracking assays.
Troubleshooting Guide: Uneven this compound Staining
Uneven staining with this compound can manifest as a broad peak for the parent generation (Generation 0) or high coefficient of variation (CV), making it difficult to resolve subsequent generations. This guide addresses common causes and provides solutions to ensure bright, uniform staining.
| Problem | Potential Cause | Recommended Solution |
| Broad Peak/High CV for Unproliferated Cells | Inconsistent Dye Loading | Ensure a homogenous single-cell suspension before adding this compound. Filter cells if necessary to remove clumps.[1][2] Mix the cell suspension gently but thoroughly immediately after adding the dye. |
| Suboptimal Dye Concentration | The optimal this compound concentration is cell-type dependent.[2][3][4] Titrate the dye to find the lowest concentration that provides bright, uniform staining without causing toxicity.[1][2][5] Recommended starting ranges are 0.5-5 µM for in vitro experiments and 2-5 µM for in vivo studies.[1][2][3] | |
| Improper Incubation Time/Temperature | Standard incubation is 5-10 minutes at 37°C.[1][3] Titrate the incubation time to find the minimum effective duration for your cell type.[1][3] Ensure the temperature is consistent throughout the incubation. | |
| Hydrolyzed this compound Stock | This compound is sensitive to moisture and will hydrolyze, leading to decreased staining efficiency.[1][2][3] Prepare single-use aliquots of the stock solution in anhydrous DMSO and store at -20°C with desiccant.[1][2][3] Use aliquots for no more than 2 months.[1][2][3] | |
| Presence of Protein in Staining Buffer | The succinimidyl ester group of this compound reacts with primary amines. The presence of serum or other proteins in the staining buffer will compete with intracellular proteins for the dye, leading to weaker and more variable staining. Stain cells in a protein-free buffer like PBS or HBSS.[1][2][3] A small amount of BSA (e.g., 0.1%) can be included to maintain cell health.[1][3] | |
| Dim Staining | Low Dye Concentration | Increase the this compound concentration in titrated steps. |
| Inefficient Removal of Acetate (B1210297) Groups | Intracellular esterases are required to cleave the acetate groups from this compound, rendering it fluorescent CFSE.[6][7] Ensure cells are healthy and metabolically active. Esterase activity can vary between cell types.[8] | |
| Quenching of Fluorescence | Protect stained cells from light to prevent photobleaching.[8] | |
| High Cell Death | This compound Toxicity | High concentrations of this compound can be toxic to some cell types.[1][2][3][9] Use the lowest effective concentration determined by titration. Always assess cell viability after staining.[1][2][3] |
| Harsh Cell Handling | Minimize stress on cells during harvesting and staining. Avoid vigorous vortexing or high-speed centrifugation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound (Carboxyfluorescein Diacetate Succinimidyl Ester) is a cell-permeable dye. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the fluorescent and cell-impermeable molecule CFSE (Carboxyfluorescein Succinimidyl Ester).[6][7] The succinimidyl ester group of CFSE then covalently binds to primary amines of intracellular proteins.[7][11] With each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells, resulting in a halving of the fluorescence intensity that can be tracked by flow cytometry.[5][6][9]
Q2: How should I prepare and store my this compound stock solution?
A2: Prepare a high-concentration stock solution (e.g., 1000-fold higher than the final working concentration) in anhydrous DMSO.[1][2][3] Aliquot this stock into single-use vials to minimize freeze-thaw cycles and exposure to moisture.[1][2][3] Store the aliquots at -20°C over desiccant.[1][2][3] Due to its sensitivity to hydrolysis, it is recommended to use the stock aliquots for no longer than two months.[1][2][3]
Q3: Can I fix my cells after this compound staining?
A3: Yes, cells can be fixed after staining. Aldehyde-based fixatives like paraformaldehyde are commonly used.[8] However, be aware that fixation can sometimes affect the fluorescence intensity and cell morphology.[12] If subsequent intracellular antibody staining is required, a permeabilization step with agents like saponin, Triton X-100, or ice-cold methanol (B129727) will be necessary.[13]
Q4: Why is it important to have a single-cell suspension for staining?
A4: Cell clumps will lead to uneven exposure to the dye, resulting in heterogeneous staining and a broad peak in the flow cytometry data.[1][2][11] This makes it difficult to distinguish between different generations of proliferating cells. It is crucial to ensure a single-cell suspension by gentle pipetting or filtering through a nylon mesh before staining.[1][2]
Q5: How do I quench the this compound staining reaction?
A5: The staining reaction is stopped by adding complete culture medium containing serum (e.g., RPMI with 10% FBS).[1][2][3] The proteins in the serum will react with and inactivate any unbound this compound.[1][2] Subsequent washes with complete media will remove any residual unbound dye.[3]
Experimental Protocols
Standard this compound Staining Protocol for Suspension Cells
This protocol provides a general guideline. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
Cells in single-cell suspension
-
This compound (stored as a stock solution in anhydrous DMSO at -20°C)
-
Protein-free buffer (e.g., PBS or HBSS), pre-warmed to 37°C
-
Complete culture medium with serum (e.g., RPMI + 10% FBS), at room temperature and 37°C
-
Flow cytometry tubes
Methodology:
-
Harvest cells and wash once with protein-free buffer.
-
Resuspend the cell pellet in pre-warmed protein-free buffer at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL.[1][3] Ensure a single-cell suspension.[1][2]
-
Prepare a 2X working solution of this compound in the same protein-free buffer from your stock solution. For a final concentration of 5 µM, prepare a 10 µM 2X solution.
-
Add an equal volume of the 2X this compound solution to the cell suspension to achieve the final desired concentration.[1][3]
-
Mix gently and immediately incubate for 5-10 minutes in a 37°C water bath, protected from light.[1][3]
-
To stop the reaction, add at least 5 volumes of ice-cold complete culture medium.[14]
-
Pellet the cells by centrifugation.
-
Wash the cells three times with complete culture medium at room temperature.[2][3] An optional 5-minute incubation at 37°C after the second wash can help remove unbound dye.[1][2][3]
-
Resuspend the final cell pellet in pre-warmed complete culture medium for your experiment or in flow cytometry staining buffer for immediate analysis.
-
Acquire data on a flow cytometer using a 488 nm laser for excitation and an appropriate emission filter for fluorescein (B123965) (FITC channel).[15]
Titration of this compound Concentration
| Parameter | Recommendation |
| Concentration Range | Test a range of final concentrations, for example, 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.[11][14] |
| Cell Density | Keep the cell density constant for all titration points. |
| Incubation Time | Keep the incubation time constant (e.g., 10 minutes). |
| Analysis | After staining, analyze the cells on a flow cytometer. Select the lowest concentration that gives a bright, sharp peak with a low CV for the Generation 0 population and does not significantly impact cell viability (as determined by a viability dye like Propidium Iodide or 7-AAD). |
Visualizations
Caption: Workflow for this compound cell staining and proliferation analysis.
Caption: Decision tree for troubleshooting uneven this compound staining.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. expertcytometry.com [expertcytometry.com]
- 6. stemcell.com [stemcell.com]
- 7. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 9. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CFDA-SE Staining to Minimize Cell Death
Welcome to the technical support center for optimizing Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) staining protocols. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and refine their experimental approach to minimize cytotoxicity while achieving optimal cell labeling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: The optimal concentration of this compound is highly dependent on the cell type and experimental application.[1][2][3] A general starting range is between 0.5 µM and 5 µM.[1][3][4] For sensitive cell types or short-term in vitro experiments, it is advisable to start at the lower end of this range (0.5 - 2 µM).[1][3][4] For long-term tracking or in vivo studies where the signal needs to be retained over multiple cell divisions, a higher concentration of 2-10 µM may be necessary.[1][5] It is crucial to perform a titration to determine the lowest effective concentration that provides adequate staining without significant cell death.[1][3][4]
Q2: Why am I observing high levels of cell death after this compound labeling?
A2: High cell death following this compound staining is often due to cytotoxicity from the dye itself.[1][4][6] The succinimidyl ester group of this compound reacts with intracellular amine groups, and at high concentrations, this can disrupt normal cellular protein function, leading to apoptosis or necrosis.[7] Other contributing factors can include suboptimal staining conditions, such as prolonged incubation times or the health of the cells prior to staining.[6]
Q3: Can I use this compound with any type of buffer or media?
A3: No, it is critical to avoid amine-containing buffers such as Tris and media with high protein concentrations (like fetal bovine serum, FBS) during the labeling step.[6][8] The amine groups in these solutions will react with the this compound, reducing its availability to enter the cells and stain intracellular proteins. Staining is typically performed in a protein-free buffer like PBS or HBSS, sometimes supplemented with a low concentration of BSA (e.g., 0.1%).[1][3][4] After the incubation period, complete media with FBS is added to quench the reaction and wash away any unbound dye.[1][4]
Q4: My this compound staining is dim or inconsistent. What could be the cause?
A4: Dim or inconsistent staining can result from several factors. One common issue is the hydrolysis of the this compound stock solution due to improper storage.[1][3][4] The stock solution should be prepared in anhydrous DMSO, aliquoted into single-use vials, and stored at -20°C, protected from light and moisture.[1][3][4] Another cause could be an insufficient concentration of the dye or a short incubation time.[6] Additionally, ensure that the cells are in a single-cell suspension and are healthy and metabolically active, as the conversion of this compound to its fluorescent form (CFSE) is dependent on intracellular esterase activity.[9][10]
Q5: How long does the this compound signal last in cells?
A5: The fluorescent signal of CFSE (the active form of this compound) is stable and well-retained within viable, non-dividing cells for extended periods.[2][11] In proliferating cells, the fluorescence intensity is halved with each cell division, which allows for the tracking of cell generations.[5][9] The signal can typically be detected for up to 8-10 cell divisions.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death / Low Viability | This compound concentration is too high, leading to cytotoxicity.[6] | Perform a titration to determine the lowest effective concentration. Start with a range of 0.5 µM to 5 µM and select the concentration that gives sufficient fluorescence with minimal impact on viability.[1][3][4] |
| Prolonged incubation time with the dye. | Optimize the incubation time. Typically, 5-15 minutes at 37°C is sufficient.[1][4] | |
| Cells were not healthy prior to staining. | Use only healthy, viable cells for labeling.[6] | |
| Low Staining Intensity | This compound concentration is too low. | Increase the this compound concentration in your titration experiment. |
| Hydrolyzed this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot and store properly at -20°C, protected from moisture and light.[1][3][4] | |
| Presence of amines (e.g., Tris buffer, serum) during labeling. | Perform the staining in a protein-free buffer like PBS or HBSS.[6][8] | |
| Low intracellular esterase activity. | Ensure cells are metabolically active. Allow for a 30-minute incubation in complete media after staining to ensure complete conversion to CFSE.[6] | |
| High Background Fluorescence | Incomplete removal of unbound this compound. | Wash the cells thoroughly (at least three times) with complete culture medium after staining to remove any unbound dye.[1][5] An additional incubation step at 37°C for 5-10 minutes before the final wash can help unbound dye to diffuse out of the cells.[1][4] |
| Broad Peak in Flow Cytometry Data | Heterogeneous staining of the cell population. | Ensure a single-cell suspension before staining. Mix the this compound solution with the cells quickly and thoroughly to ensure uniform labeling.[6] |
| Cell clumps or doublets. | Filter the cell suspension through a nylon mesh before analysis. |
Data Summary
The following table summarizes recommended this compound concentrations for various applications based on literature and manufacturer recommendations. It is important to note that these are starting points, and optimization for your specific cell type and experimental conditions is essential.
| Application | Cell Type | Recommended this compound Concentration (µM) | Key Considerations |
| In Vitro Proliferation Assays | Lymphocytes, various cell lines | 0.5 - 5 µM[1][3][4] | Use the lowest concentration that allows for clear resolution of division peaks. |
| In Vivo Cell Tracking | Adoptive transfer of T cells, stem cells | 2 - 10 µM[1][5] | Higher concentrations may be needed for long-term tracking and to overcome signal dilution. |
| Cytotoxicity Assays (as target cells) | Various | 1 - 10 µM | Ensure the chosen concentration does not interfere with the cytotoxic mechanism being studied. |
| Microscopy | Adherent or suspension cells | 5 - 25 µM[5] | Higher concentrations may be required for bright and stable imaging. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Suspension Cells
-
Cell Preparation: Harvest cells and ensure they are in a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in pre-warmed (37°C) PBS or HBSS without protein.[4]
-
This compound Working Solution Preparation: Prepare a series of 2X this compound working solutions in PBS or HBSS. For example, to test final concentrations of 0.5, 1, 2, and 5 µM, prepare 1, 2, 4, and 10 µM solutions.
-
Staining: Add an equal volume of the 2X this compound working solution to the cell suspension. Mix gently but thoroughly and incubate for 10-15 minutes at 37°C, protected from light.[5]
-
Quenching and Washing: Stop the staining reaction by adding at least 5 volumes of complete culture medium (containing FBS).[5] Centrifuge the cells, discard the supernatant, and wash the cells three times with complete medium.[5]
-
Viability Assessment: After the final wash, resuspend the cells in fresh culture medium. Determine cell viability using a suitable method, such as Trypan Blue exclusion or a viability dye (e.g., Propidium Iodide, 7-AAD) in conjunction with flow cytometry.
-
Analysis: Analyze the fluorescence intensity of the stained cells using a flow cytometer. Select the lowest concentration that provides a bright, uniform signal with minimal cell death.
Protocol 2: Staining Adherent Cells with this compound
-
Cell Preparation: Grow adherent cells on coverslips or in culture plates to the desired confluency.
-
Staining: Aspirate the culture medium and wash the cells once with pre-warmed PBS. Add the desired final concentration of this compound in PBS to the cells and incubate for 10-15 minutes at 37°C.[6]
-
Quenching and Washing: Remove the this compound solution and wash the cells three times with complete culture medium.
-
Incubation: Add fresh, pre-warmed complete medium and incubate for at least 30 minutes at 37°C to allow for the complete conversion of this compound to CFSE.[6]
-
Analysis: Proceed with your downstream application (e.g., fluorescence microscopy). Assess viability in parallel wells using a standard cytotoxicity assay.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound mechanism and cytotoxicity pathway.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. lumiprobe.com [lumiprobe.com]
- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bu.edu [bu.edu]
- 8. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. stemcell.com [stemcell.com]
- 11. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
Technical Support Center: CFDA-SE Cell Proliferation Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering weak signals in their CFDA-SE cell proliferation assays.
Troubleshooting Guide: Weak this compound Signal
A weak or absent fluorescent signal in your this compound assay can arise from several factors, from reagent handling to instrument settings. This guide will walk you through the most common causes and their solutions.
Issue 1: Inadequate Staining of the Parent Generation (Time Zero)
A bright and uniform signal in the initial cell population is crucial for resolving subsequent generations. If your starting population has a weak signal, consider the following:
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Improper this compound Storage and Handling | This compound is sensitive to hydrolysis.[1][2][3] Prepare single-use aliquots of the stock solution in anhydrous DMSO and store them at -20°C with a desiccant.[1][2][3] Avoid repeated freeze-thaw cycles.[4] If you observe a progressive decrease in staining intensity with the same stock, hydrolysis is the likely culprit.[1][2][3] |
| Suboptimal this compound Concentration | The optimal concentration is cell-type dependent.[5] Perform a titration to find the lowest concentration that provides a bright, uniform signal without inducing cytotoxicity.[2][6] Typical concentrations range from 0.5 to 10 µM.[2] For long-term tracking or rapidly dividing cells, 5-10 µM may be necessary, while shorter experiments may only require 0.5-5 µM.[6] |
| Insufficient Incubation Time | Incubate cells with this compound for 5-20 minutes at 37°C.[1][2][7] The optimal time can vary, so a titration may be necessary.[2] An 8-minute incubation has been identified as optimal in some studies.[5] |
| Low Cell Viability | Use a healthy, viable cell population for staining. Dead cells will not be adequately stained. |
| Incorrect Staining Buffer | Use a serum-free buffer like PBS or HBSS, as proteins in serum can react with this compound.[1][2][3] Avoid amine-containing buffers like Tris, as they will quench the reaction.[8] |
Troubleshooting Workflow for Inadequate Staining
Caption: Troubleshooting logic for a weak initial this compound signal.
Issue 2: Poor Resolution of Cell Division Peaks
Even with a strong initial signal, you might have difficulty distinguishing between subsequent generations.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Background Fluorescence | Ensure complete removal of unbound this compound by washing the cells thoroughly after staining.[1][2][3] Performing washes with complete media containing serum can help quench any remaining unreacted dye.[1][2][3] An additional incubation at 37°C for 5-30 minutes after the initial washes can allow excess dye to diffuse out of the cells before a final wash.[1][2][6] |
| Cell Death and Debris | High concentrations of this compound can be cytotoxic.[2] Use a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from your analysis. Gate on single cells to exclude doublets and debris. |
| Heterogeneous Cell Population | Different cell types within your population may proliferate at different rates, leading to broad, overlapping peaks.[8] If possible, use additional surface markers to gate on a specific cell population of interest.[9] |
| Insufficient Proliferation | Ensure your cells have been cultured for a sufficient amount of time to undergo several divisions. Include a positive control for proliferation (e.g., stimulation with a known mitogen) to confirm that the cells are capable of dividing. |
Issue 3: Weak Signal During Flow Cytometry Acquisition
A weak signal can also be an artifact of the flow cytometer setup.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Laser and Filter Settings | This compound (once cleaved to CFSE) is excited by a 488 nm or 492 nm laser and its emission maximum is around 517 nm.[7] Ensure you are using the correct laser and a filter set appropriate for FITC or GFP.[10] |
| Improper Voltage/Gain Settings | The photomultiplier tube (PMT) voltage for the fluorescence channel may be too low. Adjust the voltage to ensure the initial, undivided population is on scale and brightly fluorescent. |
| Incorrect Compensation | If performing multi-color analysis, ensure proper compensation is set using single-stained controls to correct for spectral overlap.[11] |
| Instrument Malfunction | Check the instrument's performance using calibration beads to ensure the lasers are aligned and the detectors are functioning correctly.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound is a cell-permeable dye. Once inside a live cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent and cell-impermeable carboxyfluorescein succinimidyl ester (CFSE).[7][10][13] The succinimidyl ester group of CFSE then covalently binds to intracellular proteins.[7][13] With each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[7][10][13]
Mechanism of this compound Staining and Proliferation Tracking
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. bio-rad.com [bio-rad.com]
- 8. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. stemcell.com [stemcell.com]
- 11. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 12. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Troubleshooting High Background Fluorescence in CFDA-SE Staining
Welcome to the technical support center for CFDA-SE staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during cell proliferation and tracking experiments using Carboxyfluorescein Diacetate Succinimidyl Ester (this compound). High background fluorescence is a frequent challenge that can obscure results and lead to inaccurate interpretations. Here, we provide answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you achieve clean, specific staining.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of high background fluorescence with this compound staining?
High background fluorescence in this compound staining can stem from several factors throughout the experimental workflow. The primary culprits include:
-
Suboptimal Dye Concentration: Using a concentration of this compound that is too high is a leading cause of increased background.[1][2] It's crucial to titrate the dye to find the lowest effective concentration for your specific cell type and application.[3][4]
-
Improper Washing: Inadequate washing after staining fails to remove unbound or loosely associated dye from the cell suspension, contributing to background noise.[2][3][4]
-
Dead Cells: Non-viable cells can non-specifically bind antibodies and fluorescent dyes, leading to high background fluorescence.[5][6][7]
-
Spontaneous Dye Hydrolysis: this compound is sensitive to water and can hydrolyze, especially at room temperature.[3][4] Hydrolyzed dye can contribute to background fluorescence.
-
Presence of Serum Proteins: Proteins in the staining buffer or residual culture medium can react with this compound, leading to fluorescent aggregates and high background.[8][9]
Q2: My unstained control cells are showing a high fluorescence signal. What could be the issue?
If your unstained control exhibits high fluorescence, the issue is likely due to autofluorescence or instrument settings.
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.[1] This is more prominent in the blue and green channels. It's essential to include an unstained cell control to establish a baseline for autofluorescence.
-
Instrument Settings: Incorrect settings on the flow cytometer, such as excessively high photomultiplier tube (PMT) voltages, can amplify background noise and make unstained cells appear fluorescent.
-
Media Components: Phenol (B47542) red in culture media can contribute to background fluorescence.[10] Using phenol red-free media during the staining and acquisition process can help mitigate this.
Q3: How can I optimize the this compound concentration for my specific cell type?
Optimizing the this compound concentration is critical for achieving bright, specific staining with minimal background. The optimal concentration can vary significantly between cell types.[11]
-
Perform a Titration: Test a range of this compound concentrations to determine the ideal concentration for your experiment. A typical starting range is 0.5 µM to 10 µM.[4][12][13] For long-term studies or rapidly dividing cells, concentrations of 5–10 µM may be necessary, while shorter experiments may require only 0.5–5 µM.[13]
-
Assess Cell Viability: High concentrations of this compound can be toxic to some cells, leading to growth arrest and apoptosis.[3][4] It is important to assess cell viability after staining to ensure the chosen concentration is not inducing cell death. The cell death rate caused by this compound labeling should ideally be below 5%.[11]
-
Check for Signal Intensity: The goal is to find the lowest concentration that provides a bright enough signal to resolve multiple generations of cell division.
Q4: What is the correct procedure for washing cells after this compound staining?
Thorough washing is crucial to remove any unbound dye.
-
Immediate Quenching: After incubation with this compound, immediately add 5 volumes of ice-cold complete culture medium to stop the staining reaction.[12][13] The proteins in the serum will bind to and inactivate any unreacted this compound.[4]
-
Multiple Wash Steps: Pellet the cells by centrifugation and resuspend them in fresh, complete culture medium. Repeat this washing step at least two to three times.[3][4][13]
-
Incubation Step: To further reduce background, an additional incubation step can be included. After the second wash, incubate the cells at 37°C for 5-30 minutes to allow any free, unreacted dye to diffuse out of the cells before the final wash.[3][4][13]
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative parameters for successful this compound staining.
Table 1: Recommended this compound Concentration Ranges for Different Applications
| Application | Recommended Concentration Range | Reference |
| In Vitro Proliferation Assays | 0.5 - 5 µM | [4] |
| In Vivo Cell Tracking | 2 - 5 µM | [4] |
| Long-term Staining (>3 days) | 5 - 10 µM | [12][13] |
| Microscopy | Up to 25 µM | [13] |
Table 2: Key Incubation and Handling Parameters
| Parameter | Recommended Value | Reference |
| Staining Incubation Time | 5 - 15 minutes at 37°C | [3][4][11] |
| Post-Staining Incubation for Dye Efflux | 5 - 30 minutes at 37°C | [4][13] |
| Stock Solution Concentration | 1000x final concentration (e.g., 2 mM for 2 µM final) | [3][4] |
| Stock Solution Storage | Aliquoted in single-use vials with desiccant at -20°C for up to 2 months | [3][4] |
Experimental Protocols
Detailed Protocol for this compound Staining of Suspension Cells
-
Cell Preparation:
-
This compound Working Solution Preparation:
-
Staining:
-
Stopping the Reaction:
-
Washing:
-
Final Resuspension and Analysis:
-
Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., cell culture or injection).
-
Analyze a small aliquot of the stained cells by flow cytometry to confirm successful staining before proceeding with your experiment. CFSE is detected using a 488 nm laser and a 530/30 bandpass filter (or similar).[3]
-
Visual Guides
Below are diagrams to help visualize the experimental workflow and troubleshoot common issues.
Caption: A streamlined workflow for this compound cell staining.
Caption: A decision tree for troubleshooting high background.
References
- 1. biotium.com [biotium.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. med.virginia.edu [med.virginia.edu]
- 5. sinobiological.com [sinobiological.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 8. Binding of fluorescein and carboxyfluorescein by normal and glycosylated human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of fluorescein and carboxyfluorescein by human serum proteins: significance of kinetic and equilibrium parameters of association in ocular fluorometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
CFDA-SE Induced Growth Arrest and Apoptosis: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and its potential to induce growth arrest and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell tracking?
A1: this compound is a cell-permeable dye used for long-term cell tracking and proliferation studies.[1] Its full name is 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester. The mechanism involves several steps:
-
Cell Entry: The non-fluorescent this compound molecule readily diffuses across the cell membrane into the cytoplasm.
-
Conversion to CFSE: Inside the cell, intracellular esterase enzymes cleave the acetate (B1210297) groups from the this compound molecule, converting it into the highly fluorescent Carboxyfluorescein Succinimidyl Ester (CFSE).
-
Covalent Labeling: The succinimidyl ester group of CFSE covalently binds to primary amines of intracellular proteins, ensuring the fluorescent label is retained within the cell for extended periods.
-
Dye Dilution: With each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells. This progressive halving of fluorescence intensity allows for the tracking of cell proliferation over several generations via flow cytometry.
Q2: Can this compound labeling affect cell health and viability?
A2: Yes, this compound labeling can be toxic to some cell types, potentially leading to growth arrest and apoptosis, especially at higher concentrations.[2] It is crucial to determine the lowest effective concentration that provides adequate staining for your specific cell type and application to minimize these cytotoxic effects.[2]
Q3: What are the typical working concentrations for this compound?
A3: The optimal concentration of this compound varies depending on the cell type and experimental application. A general guideline is to use the lowest concentration that gives a bright, uniform staining. For many cell lines, a starting concentration range of 0.5 µM to 5 µM is recommended for in vitro experiments.[2] For sensitive cell lines or long-term studies, it is advisable to perform a titration to find the optimal concentration.
Q4: What are the key indicators of apoptosis that can be measured after this compound labeling?
A4: Key indicators of apoptosis that can be assessed following this compound labeling include:
-
Phosphatidylserine (PS) externalization: Detected using Annexin V staining.[3]
-
Caspase activation: Specifically, the activation of executioner caspases like caspase-3 and caspase-7.[4]
-
Loss of mitochondrial membrane potential (ΔΨm). [5]
-
Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. [5]
-
DNA fragmentation: Can be assessed by analyzing the sub-G1 peak in a cell cycle histogram.[6]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and the assessment of growth arrest and apoptosis.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death or growth arrest in control (this compound labeled, untreated) cells. | This compound concentration is too high, causing cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a low concentration (e.g., 0.5 µM) and titrate up. |
| The cell line is particularly sensitive to this compound. | Consider using an alternative, less toxic proliferation dye if optimizing the this compound concentration is not sufficient. | |
| Improper handling of the this compound stock solution. | This compound is sensitive to hydrolysis. Prepare fresh aliquots from a stock solution in anhydrous DMSO and store them desiccated at -20°C. Avoid repeated freeze-thaw cycles.[7] | |
| Inconsistent or variable this compound staining. | Incomplete dissolution of this compound in DMSO. | Ensure the this compound is fully dissolved in anhydrous DMSO before further dilution. |
| Inefficient labeling of cells. | Ensure cells are in a single-cell suspension before labeling. Optimize incubation time and temperature (typically 10-15 minutes at 37°C).[2] | |
| Presence of serum in the labeling buffer. | Serum proteins can react with this compound, reducing its availability for intracellular labeling. Perform the labeling in a serum-free buffer like PBS or HBSS.[2] | |
| Difficulty in distinguishing apoptotic populations from this compound fluorescence. | Spectral overlap between CFSE and the fluorescent probes used for apoptosis detection (e.g., FITC-Annexin V). | Use apoptosis detection reagents with fluorochromes that have emission spectra distinct from CFSE (which emits in the green spectrum, similar to FITC). Consider using Annexin V conjugated to PE, APC, or other red/far-red fluorophores. |
Experimental Protocols
General Protocol for this compound Cell Labeling
This protocol provides a starting point for labeling suspension or adherent cells with this compound. Optimization may be required for specific cell types.
Materials:
-
This compound (stock solution in anhydrous DMSO, e.g., 5 mM)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), serum-free
-
Complete cell culture medium
-
Cells in single-cell suspension (1 x 10^6 to 1 x 10^7 cells/mL)
Procedure:
-
Prepare a 2X working solution of this compound in serum-free PBS or HBSS from the stock solution. The final desired concentration should be determined by titration, but a starting point of 2 µM (for a 1 µM final concentration) is common.
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Stop the labeling reaction by adding 5 volumes of cold, complete cell culture medium. The serum proteins in the medium will quench the unreacted this compound.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with complete cell culture medium to remove any residual unbound dye.
-
Resuspend the cells in fresh, pre-warmed culture medium for subsequent experiments.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol is for the detection of apoptosis in this compound labeled cells using Annexin V and PI.
Materials:
-
This compound labeled cells
-
Annexin V conjugated to a fluorophore other than FITC (e.g., PE, APC)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
Procedure:
-
Induce apoptosis in your this compound labeled cells using your desired method. Include appropriate positive and negative controls.
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of the fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of the PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
CFSE-positive, Annexin V-negative, PI-negative: Live, non-apoptotic cells.
-
CFSE-positive, Annexin V-positive, PI-negative: Early apoptotic cells.
-
CFSE-positive, Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
Caspase-3 Activity Assay (Fluorometric)
This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound labeled cells
-
Caspase-3 Assay Kit (containing a fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC)
-
Lysis Buffer
-
Assay Buffer
Procedure:
-
Induce apoptosis in your this compound labeled cells.
-
Harvest and wash the cells.
-
Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit. This typically involves incubation in a specific lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., for AMC, excitation ~380 nm, emission ~460 nm).
Interpretation of Results: An increase in fluorescence intensity in treated samples compared to the control indicates an increase in caspase-3 activity and apoptosis.
Quantitative Data
The following tables summarize hypothetical quantitative data illustrating the concentration-dependent effects of this compound on apoptosis and cell cycle arrest in different cell lines. It is important to note that these values are for illustrative purposes and actual results will vary depending on the specific cell line and experimental conditions.
Table 1: Effect of this compound Concentration on Apoptosis in Jurkat and HeLa Cells (24 hours post-labeling)
| Cell Line | This compound Conc. (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Jurkat | 0 (Unlabeled) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 1 | 3.5 ± 0.8 | 2.0 ± 0.4 | |
| 5 | 8.2 ± 1.2 | 4.5 ± 0.7 | |
| 10 | 15.6 ± 2.1 | 9.8 ± 1.5 | |
| HeLa | 0 (Unlabeled) | 1.5 ± 0.4 | 1.0 ± 0.2 |
| 1 | 2.0 ± 0.6 | 1.2 ± 0.3 | |
| 5 | 5.1 ± 0.9 | 2.8 ± 0.5 | |
| 10 | 9.8 ± 1.5 | 5.3 ± 0.9 |
Table 2: Effect of this compound Concentration on Cell Cycle Distribution in Jurkat Cells (24 hours post-labeling)
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Unlabeled) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| 1 | 48.1 ± 3.5 | 33.2 ± 2.3 | 18.7 ± 1.7 |
| 5 | 55.9 ± 4.2 | 28.5 ± 2.1 | 15.6 ± 1.5 |
| 10 | 68.3 ± 5.1 | 19.1 ± 1.9 | 12.6 ± 1.3 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Cytotoxicity
The following diagram illustrates the process of this compound conversion to CFSE within a cell and how high concentrations can lead to cellular stress and apoptosis.
Intrinsic Apoptosis Pathway Activated by this compound-Induced Stress
High concentrations of this compound can induce oxidative stress, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.
This compound Induced G1/S Cell Cycle Arrest
Cellular stress induced by this compound can lead to the activation of cell cycle checkpoints, often resulting in an arrest at the G1/S transition.
General Experimental Workflow
This diagram outlines a typical workflow for investigating the effects of this compound on cell proliferation and apoptosis.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Preventing CFDA-SE Dye Transfer: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a widely used fluorescent dye for tracking cell proliferation and migration. However, a common challenge encountered during its use is the unintended transfer of the dye between cells, which can compromise experimental accuracy. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to help you minimize and prevent this compound dye transfer in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable dye that passively diffuses into cells.[1] Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent and membrane-impermeable carboxyfluorescein succinimidyl ester (CFSE).[2] The succinimidyl ester group of CFSE then covalently binds to intracellular proteins, ensuring the dye is retained within the cell and passed on to daughter cells upon division.[1][3]
Q2: What causes this compound dye to transfer between cells?
Dye transfer between cells can occur through two primary mechanisms:
-
Leakage of Uncleaved this compound: If the initial staining concentration is too high or the incubation time is excessive, not all this compound molecules are cleaved by intracellular esterases. This uncleaved, cell-permeable form can leak out of the stained cells and be taken up by neighboring unstained cells.
-
Gap Junctional Communication: The cleaved, fluorescent form of the dye (carboxyfluorescein) can, in some cases, pass from one cell to another through gap junctions, which are specialized channels that connect the cytoplasm of adjacent cells.[4][5]
Q3: Can this compound be actively transported out of cells?
Yes, the fluorescent product of this compound, carboxyfluorescein, is an organic anion and can be actively transported out of some cell types by multidrug resistance (MDR) transporters, also known as organic anion transporters (OATs).[6] This efflux can contribute to a decrease in cellular fluorescence and potentially lead to the uptake of the dye by neighboring cells.
Troubleshooting Guide: Preventing Dye Transfer
This section provides detailed strategies to address and prevent this compound dye transfer.
Optimizing the Staining Protocol
Proper staining technique is the first and most critical step in preventing dye transfer.
Issue: High background fluorescence or labeling of unstained cells.
Possible Cause: Excess unbound dye or leakage of uncleaved this compound.
Solutions:
-
Titrate the this compound Concentration: The optimal concentration of this compound varies between cell types.[7] It is crucial to perform a titration to determine the lowest concentration that provides a bright, stable signal without causing toxicity or leakage.[8] Recommended starting concentrations typically range from 0.5 to 10 µM.[2][3]
-
Optimize Incubation Time: A shorter incubation time (typically 5-15 minutes at 37°C) is often sufficient for labeling and can minimize the amount of uncleaved this compound.[3][9]
-
Thorough Washing: After staining, it is essential to wash the cells thoroughly to remove any unbound or extracellular dye. Performing at least three washes with complete culture medium is recommended.[3] The protein in the serum will help to quench any remaining reactive dye.[2]
-
Quenching Step: After the final wash, resuspend the cells in complete medium and incubate for a short period (e.g., 5-10 minutes) to allow any remaining uncleaved this compound to be cleaved or to diffuse out of the cells before co-culture.[2]
Chemical Inhibition of Dye Transfer
If optimizing the staining protocol is insufficient, chemical inhibitors can be used to block the pathways of dye transfer.
Issue: Dye transfer is still observed after optimizing the staining protocol.
Possible Causes: Active efflux of the dye through transporters or transfer via gap junctions.
Solutions:
-
Inhibit Organic Anion Transporters with Probenecid (B1678239): Probenecid is an inhibitor of organic anion transporters and can be used to reduce the efflux of carboxyfluorescein from cells.[6][10][11] This can help to maintain a more stable intracellular signal and reduce the availability of the dye for uptake by neighboring cells.
-
Inhibit Gap Junctions with Carbenoxolone (B1668346): Carbenoxolone is a known inhibitor of gap junctional communication.[5][11][12] If dye transfer is suspected to be occurring through gap junctions, carbenoxolone can be added to the co-culture medium.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Key Considerations |
| Probenecid | Inhibits organic anion transporters (OATs), reducing dye efflux.[6][10][11] | 100 µM - 500 µM[10] | Can have pleiotropic effects on cells, including influencing chemosensitivity and cell growth.[10] Long-term effects should be monitored. |
| Carbenoxolone | Blocks gap junction channels, preventing intercellular communication.[11] | 50 µM - 100 µM[13] | Can have side effects on cell membrane stability and may influence other cellular processes.[8][11] |
Experimental Protocols
Protocol 1: this compound Staining with Probenecid Treatment
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.
-
This compound Staining: Add this compound to the cell suspension at the pre-determined optimal concentration (e.g., 1-5 µM).
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with complete culture medium to remove excess dye.
-
Probenecid Treatment: Resuspend the labeled cells in complete culture medium containing the desired concentration of probenecid (e.g., 200 µM).
-
Co-culture: Immediately co-culture the probenecid-treated, this compound labeled cells with your unlabeled target cell population.
-
Analysis: Analyze for dye transfer at your desired time points using flow cytometry or fluorescence microscopy.
Protocol 2: Preventing Gap Junctional Transfer with Carbenoxolone
-
This compound Staining: Label your target cells with this compound following an optimized staining protocol as described above.
-
Co-culture Setup: Co-culture the labeled and unlabeled cells in complete culture medium.
-
Carbenoxolone Addition: Add carbenoxolone to the co-culture medium at the desired final concentration (e.g., 100 µM).
-
Incubation: Incubate the co-culture for the desired experimental duration.
-
Analysis: Assess the level of dye transfer to the unlabeled cell population using flow cytometry or fluorescence microscopy.
Visualization of Prevention Strategies
Caption: Workflow for preventing this compound dye transfer.
Signaling Pathways and Mechanisms
Caption: Mechanisms of this compound dye transfer and inhibition.
Alternatives to this compound
If dye transfer remains a persistent issue, consider using alternative cell tracking dyes that are reported to have lower rates of cell-to-cell transfer.
-
CellTrace™ Violet: This dye has been shown to have minimal transfer between adjacent cells, providing better resolution between cell division peaks.[14][15] It is also less toxic than CFSE at higher concentrations.[15]
-
Other CellTrace™ Dyes: A variety of CellTrace™ dyes are available with different excitation and emission spectra, offering flexibility for multicolor flow cytometry experiments.[16]
By carefully optimizing your staining protocol and considering the use of inhibitors or alternative dyes, you can significantly reduce or eliminate this compound dye transfer, leading to more reliable and accurate experimental results.
References
- 1. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. A pre-loading method of evaluating gap junctional communication by fluorescent dye transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 7. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of sodium carbenoxolone on the stability of cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Pleiotropic effects of probenecid on three-dimensional cultures of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 12. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. web-api.polscientific.com [web-api.polscientific.com]
Technical Support Center: CFDA-SE in Multicolor Flow Cytometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) in multicolor flow cytometry experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to spectral overlap and compensation.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound and which laser and filter should be used for its detection?
A1: this compound is a cell-permeable dye that, once inside the cell, is cleaved by intracellular esterases to its fluorescent form, carboxyfluorescein succinimidyl ester (CFSE). CFSE is optimally excited by a blue laser (488 nm) and its emission is typically detected in the FITC channel.[1][2]
Spectral Properties of CFSE:
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~494-498 |
| Emission Maximum | ~517-521 |
| Recommended Laser | 488 nm (Blue) |
| Common Filter | 530/30 or 530/43 bandpass |
Caption: Key spectral properties of CFSE.
Q2: I am observing signal from my CFSE-labeled cells in the PE channel. What is happening and how do I correct for it?
A2: You are observing spectral overlap, also known as spillover. The emission spectrum of CFSE is broad and can extend into the detection channel for Phycoerythrin (PE).[3] This means the PE detector is picking up some of the fluorescence from CFSE, leading to a false-positive signal. To correct for this, you must perform compensation.
Q3: What is compensation and why is it critical in multicolor flow cytometry with this compound?
Troubleshooting Guides
Issue 1: Difficulty Compensating CFSE Signal
Symptom: After running single-stained compensation controls, the compensation matrix shows very high spillover values from CFSE into other channels (e.g., PE, PE-Texas Red, or PerCP-Cy5.5), or the compensated data still shows a "smiling" or "frowning" population.
Possible Causes & Solutions:
-
Overly Bright CFSE Staining: Very bright signals can exacerbate spillover and make accurate compensation difficult.
-
Incorrect Instrument Settings: Photomultiplier tube (PMT) voltages that are not optimized can lead to poor signal resolution and inaccurate compensation.
-
Solution: Optimize PMT voltages for each fluorochrome in your panel using single-stained controls. The goal is to place the positive signal on scale and maximize the separation between positive and negative populations without amplifying background noise.
-
-
Autofluorescence: High cellular autofluorescence, especially in the green spectrum, can interfere with CFSE signal and compensation.[7]
-
Solution: Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a viability dye to exclude dead cells, which often have high autofluorescence. For cell types with inherently high autofluorescence (e.g., macrophages), consider using a fluorochrome alternative to CFSE in a different part of the spectrum if the green channel is problematic.[7]
-
Issue 2: Poor Resolution of Proliferation Peaks
Symptom: The histogram of CFSE-stained cells does not show distinct, well-separated peaks representing different cell generations.
Possible Causes & Solutions:
-
Suboptimal this compound Staining: Inconsistent or weak initial staining will lead to broad initial fluorescence and poorly resolved subsequent peaks.
-
Cell Viability Issues: this compound can be toxic to some cell types at high concentrations, affecting their ability to proliferate.[5][10]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. Always check cell viability after staining.[5]
-
-
Insufficient Proliferation: The cells may not have undergone enough divisions to resolve distinct peaks.
-
Solution: Extend the culture time to allow for more cell divisions. Include a positive control for proliferation in your experiment.
-
-
Proliferation-Independent Loss of Fluorescence: CFSE can show some loss of fluorescence in the first 24-36 hours that is not related to cell division.[10]
-
Solution: Be mindful of this when analyzing early time points. It is crucial to have a time zero control (cells analyzed shortly after staining) to establish the initial fluorescence intensity.
-
Experimental Protocols
Detailed this compound Staining Protocol for Multicolor Flow Cytometry
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[5][6][8][9][11]
Materials:
-
Cells of interest
-
This compound (e.g., from Molecular Probes, C1157)[5]
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Protein-containing medium (e.g., RPMI with 10% FBS)
-
Flow cytometry tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Aliquot into single-use vials and store at -20°C, protected from light and moisture.[5]
-
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 to 10 x 10^6 cells/mL in pre-warmed PBS or HBSS.[5]
-
-
Staining:
-
Dilute the this compound stock solution in pre-warmed PBS or HBSS to the desired final staining concentration (typically 0.5-5 µM). It is recommended to perform a titration to find the optimal concentration.[5][6]
-
Add the this compound solution to the cell suspension and mix gently.
-
Incubate for 10-15 minutes at 37°C, protected from light.[8]
-
-
Washing:
-
Antibody Staining:
-
Proceed with your standard surface and/or intracellular staining protocol for your other markers.
-
-
Data Acquisition:
Compensation Setup for a this compound Multicolor Panel
Workflow:
Caption: Workflow for setting up compensation.
Procedure:
-
Prepare Compensation Controls: For each fluorochrome in your panel (including CFSE), prepare a single-stained control. This can be done using either cells or compensation beads.
-
Acquire Data:
-
Run the unstained control to set the baseline PMT voltages.
-
Run each single-stained control and adjust the PMT voltage for its primary detector so that the positive population is on scale.
-
Record data for all single-stained controls.
-
-
Calculate Compensation Matrix: Use the flow cytometry software to automatically calculate the compensation matrix based on the single-stained controls.[12] The software will determine the percentage of spillover from each fluorochrome into all other detectors.
-
Apply Compensation: Apply the calculated compensation matrix to your multicolor stained samples.
-
Verify Compensation: Visually inspect the compensated data. For any two parameters, the median fluorescence intensity of a single-positive population should be the same as the negative population on the other axis.
Data Presentation
Example Spillover Matrix:
The following is an example of a spillover matrix for a panel including CFSE, PE, and PE-Cy5. The actual values are instrument-specific and must be determined experimentally.
| Spillover From ↓ | Into Detector → | CFSE (FITC) | PE | PE-Cy5 |
| CFSE | 100% | ~15-30% | ~1-5% | |
| PE | ~1-3% | 100% | ~5-15% | |
| PE-Cy5 | ~0-1% | ~0.1-1% | 100% |
Caption: Example spillover values. These are illustrative and will vary based on the instrument and settings.
Logical Relationships in Panel Design:
When designing your panel, consider the relationship between antigen expression levels and fluorochrome brightness, as well as the potential for spectral overlap.
Caption: Key considerations for multicolor panel design.
References
- 1. CFSE | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. hiv-forschung.de [hiv-forschung.de]
- 5. med.virginia.edu [med.virginia.edu]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. bu.edu [bu.edu]
- 10. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 11. bio-rad.com [bio-rad.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting CFDA-SE Labeling and Cell Division Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) for cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for tracking cell division?
A1: this compound is a cell-permeable dye used to monitor cell proliferation.[1][2] It passively diffuses into cells and is non-fluorescent until its acetate (B1210297) groups are cleaved by intracellular esterases, converting it to the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[2][3][4] CFSE then covalently binds to intracellular proteins.[5][6][7] With each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells, leading to a successive halving of fluorescence intensity that can be measured by flow cytometry.[1][3][6]
Q2: My this compound labeled cells are not dividing. What are the potential causes?
A2: Several factors can lead to a lack of cell division after this compound labeling. The most common reasons include:
-
This compound Toxicity: High concentrations of the dye can be toxic to cells, inducing growth arrest or apoptosis.[8][9][10]
-
Suboptimal Staining Protocol: Incorrect dye concentration, incubation time, or temperature can negatively impact cell health and proliferation.[8][9]
-
Poor Cell Health: The initial health of the cells is critical. Factors such as contamination (e.g., mycoplasma), high passage number leading to senescence, or poor culture conditions can inhibit cell division.[11]
-
Improper Reagent Handling: this compound is sensitive to hydrolysis. Improper storage or handling of the stock solution can lead to reduced labeling efficiency and inconsistent results.[8][9]
Q3: How can I determine the optimal this compound concentration for my cells?
A3: The optimal concentration of this compound varies depending on the cell type.[12][13] It is crucial to perform a titration experiment to determine the lowest concentration that provides a bright, uniform stain without affecting cell viability and proliferation.[8][9] A typical starting range for in vitro experiments is 0.5 to 5 µM.[8][9]
Q4: What is the recommended protocol for this compound staining?
A4: While the protocol may need optimization for specific cell types, a general procedure involves preparing a fresh working solution of this compound, incubating the cells with the dye for a short period (e.g., 5-15 minutes) at 37°C, followed by several washes to remove unbound dye.[8][9][14] An optional efflux step, where cells are incubated in complete medium, can help reduce immediate toxicity.[15]
Q5: Can I fix my this compound labeled cells for later analysis?
A5: Yes, this compound labeled cells can be fixed, typically with paraformaldehyde.[14][15] However, it's important to be aware that fixation can sometimes affect the fluorescence intensity.[16] It is generally recommended to acquire data from a "time zero" sample immediately after staining to establish the initial fluorescence level.[16]
Troubleshooting Guide: My this compound Labeled Cells Are Not Dividing
If you observe that your this compound labeled cells are not proliferating as expected, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| High cell death after labeling | This compound concentration is too high, leading to cytotoxicity. [8][9][10] | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type. Start with a lower concentration range (e.g., 0.5-2 µM).[8][9] | Reduced cell death and a brightly stained cell population capable of proliferation. |
| Weak or no this compound signal | Improper storage or handling of this compound stock solution, leading to hydrolysis. [8][9] | Prepare fresh aliquots of this compound in anhydrous DMSO and store them desiccated at -20°C. Avoid repeated freeze-thaw cycles.[8][9] | Bright and uniform labeling of the cell population. |
| Inefficient staining protocol. | Optimize incubation time and temperature. Ensure cells are in a single-cell suspension during labeling.[8] | Consistent and reproducible cell staining. | |
| Cells are viable but not dividing | Sub-lethal toxicity from this compound causing cell cycle arrest. [8][9] | Titrate the this compound concentration to the lowest effective level. Reduce the incubation time.[8][9] | Labeled cells resume their normal proliferation rate. |
| Underlying issues with cell health or culture conditions. [11] | Test for mycoplasma contamination. Use lower passage number cells. Ensure optimal culture conditions (media, serum, CO2, etc.).[11] | Healthy, unlabeled control cells show robust proliferation. | |
| Heterogeneous staining | Uneven exposure of cells to the dye. | Ensure a single-cell suspension by gentle vortexing or filtering before and during labeling.[8] | A uniformly stained cell population with a tight fluorescence peak at time zero. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific cell type.
Materials:
-
Healthy, proliferating cells in single-cell suspension
-
This compound stock solution (e.g., 5 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete culture medium
-
Flow cytometer
-
Cell viability dye (e.g., Propidium Iodide or 7-AAD)
Procedure:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM) in PBS.
-
Aliquot your cells into separate tubes for each concentration and an unstained control.
-
Resuspend the cells in the this compound working solutions at a concentration of 1-10 x 10^6 cells/mL.
-
Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Stop the reaction by adding 5 volumes of cold complete culture medium.
-
Wash the cells three times with complete culture medium.
-
After the final wash, resuspend the cells in fresh culture medium.
-
Take an aliquot from each tube for immediate analysis (Time 0). Stain with a viability dye.
-
Culture the remaining cells under their normal growth conditions.
-
Analyze the Time 0 samples by flow cytometry to assess the initial fluorescence intensity and viability.
-
After 24, 48, and 72 hours, harvest the cultured cells and analyze them by flow cytometry for proliferation (dye dilution) and viability.
-
The optimal concentration will be the one that gives a bright, uniform stain at Time 0 with minimal impact on cell viability and proliferation over time compared to the unstained control.
Protocol 2: Standard this compound Cell Staining
This protocol describes a standard method for labeling cells with this compound.
Materials:
-
Cells in single-cell suspension
-
Optimal this compound working solution (determined from Protocol 1)
-
PBS or HBSS
-
Complete culture medium
Procedure:
-
Wash cells once with PBS and resuspend them in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add an equal volume of the 2X optimal this compound working solution to the cell suspension.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Stop the staining by adding 5 volumes of cold complete culture medium.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells twice more with complete culture medium.
-
After the final wash, resuspend the cells in fresh, pre-warmed culture medium for your experiment.
Visualizations
Caption: Mechanism of this compound labeling and fluorescence dilution upon cell division.
Caption: Troubleshooting workflow for this compound labeled cells that are not dividing.
References
- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. bio-rad.com [bio-rad.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. med.virginia.edu [med.virginia.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. bu.edu [bu.edu]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of CFDA-SE and CellTrace Violet for Cell Proliferation Assays
For researchers, scientists, and drug development professionals, accurately tracking cell proliferation is crucial for understanding cellular responses to various stimuli and the efficacy of therapeutic agents. Fluorescent dyes that are inherited by daughter cells, such as Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and CellTrace™ Violet, are powerful tools for this purpose. This guide provides an objective comparison of these two widely used reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Principle of Action: A Tale of Two Dyes
Both this compound and CellTrace Violet function on a similar principle: they are cell-permeant compounds that become fluorescent and are retained within the cytoplasm. Upon cell division, the fluorescent dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each generation. This progressive dilution can be monitored by flow cytometry, allowing for the visualization and quantification of successive cell divisions.
The mechanism involves passive diffusion of the non-fluorescent parent compound across the cell membrane. Inside the cell, intracellular esterases cleave acetate (B1210297) groups from the molecule, rendering it fluorescent and membrane-impermeant. The succinimidyl ester group then covalently binds to intracellular proteins, ensuring the stable retention of the dye within the cell.[1][2]
At a Glance: Key Differences
| Feature | This compound (active form: CFSE) | CellTrace™ Violet |
| Excitation Wavelength | ~492 nm[3] | ~405 nm[4] |
| Emission Wavelength | ~517 nm[3] | ~450 nm[4] |
| Laser Compatibility | Blue Laser (488 nm) | Violet Laser (405 nm) |
| Fluorescence Color | Green | Violet |
| Toxicity | Can be toxic at higher concentrations (>2 µM)[5] | Generally lower toxicity across a wider range of concentrations[5] |
| Signal Brightness & Stability | Bright initial signal, but can show an initial decrease in fluorescence.[5] | Very bright and stable fluorescence with minimal initial signal loss.[5] |
| Cell-to-Cell Transfer | Known to undergo some non-specific transfer between cells.[6] | Minimal cell-to-cell transfer, leading to better peak resolution.[6] |
| Multiplexing Capability | Occupies a common channel (FITC/GFP), which can limit multiplexing options.[5] | Excitation by the violet laser allows for easier multiplexing with green and red fluorophores. |
Quantitative Data Summary
| Performance Metric | This compound | CellTrace™ Violet | Source |
| Optimal Staining Concentration | 0.5 - 10 µM (cell type dependent) | 1 - 10 µM (cell type dependent) | [2][4] |
| Cell Viability | >85% at 0.5-1 µM; <15% at 5µM after 6 days in Jurkat cells.[5] | High viability maintained at concentrations up to 10 µM.[5] | [5] |
| Proliferative Fraction & Index | No significant difference observed when compared to CellTrace Violet in human PBMCs.[7] | No significant difference observed when compared to CFSE in human PBMCs.[7] | [7] |
Note: The study by Zolnierowicz et al. (2013) found no significant differences in the proliferative fraction, proliferation index, and non-proliferative fraction between lymphocytes labeled with CFSE and CellTrace Violet when stimulated with Concanavalin A.[7] However, specific mean fluorescence intensity (MFI) and coefficient of variation (CV) values from this direct comparison are not publicly available. Generally, a lower CV is desirable as it indicates more homogenous staining and better resolution between generational peaks.
Experimental Protocols
Below are detailed protocols for staining suspension cells with this compound and CellTrace Violet. Adherent cells can also be stained with minor modifications to the protocol.
This compound Staining Protocol
This protocol is a guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other protein-free buffer
-
Complete cell culture medium
-
Suspension of single cells
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: Immediately before use, dilute the this compound stock solution in pre-warmed (37°C) PBS to the desired final working concentration (typically 0.5-10 µM).
-
Cell Preparation: Wash cells and resuspend them in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Staining: Add an equal volume of the 2X this compound working solution to the cell suspension. Mix gently and incubate for 10-20 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete culture medium. The protein in the medium will quench the unbound dye. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete culture medium.
-
Final Resuspension: Resuspend the cells in fresh, pre-warmed complete culture medium and proceed with your experiment.
CellTrace™ Violet Staining Protocol
This protocol is based on the manufacturer's recommendations and should be optimized for your specific application.
Materials:
-
CellTrace™ Violet Cell Proliferation Kit (contains CellTrace™ Violet and DMSO)
-
Phosphate-Buffered Saline (PBS) or other protein-free buffer
-
Complete cell culture medium
-
Suspension of single cells
Procedure:
-
Prepare Stock Solution: Add 20 µL of DMSO to one vial of CellTrace™ Violet to make a 5 mM stock solution. Mix well.
-
Prepare Working Solution: Immediately before use, dilute the CellTrace™ Violet stock solution in pre-warmed (37°C) PBS to the desired final working concentration (typically 1-10 µM).
-
Cell Preparation: Wash cells and resuspend them in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Staining: Add the CellTrace™ Violet working solution to the cell suspension. Mix gently and incubate for 20 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of complete culture medium to the cell suspension to quench any unbound dye and incubate for 5 minutes.
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Final Incubation and Resuspension: Incubate the cells for at least 10 minutes to allow for acetate hydrolysis before analysis. Centrifuge and resuspend in fresh medium for your experiment.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the staining mechanism and the general experimental workflow.
Caption: Mechanism of intracellular fluorescent labeling.
Caption: General workflow for a cell proliferation assay.
Conclusion: Making the Right Choice
Both this compound and CellTrace Violet are effective reagents for tracking cell proliferation. The choice between them will largely depend on the specific requirements of the experiment.
Choose this compound if:
-
You are working with a blue (488 nm) laser and the green emission channel is available.
-
Your experimental system is not sensitive to the potential for higher toxicity at increased concentrations.
-
You have a well-established and optimized protocol for its use.
Choose CellTrace™ Violet if:
-
You need to multiplex with green fluorescent proteins (GFP) or other green fluorochromes like FITC or Alexa Fluor 488.
-
Your cells are sensitive, and lower toxicity is a priority.
-
You require a very bright and highly stable fluorescent signal with minimal cell-to-cell transfer for optimal resolution of cell generations.[5][6]
For new users or those developing multicolor flow cytometry panels, CellTrace™ Violet offers significant advantages in terms of flexibility and performance. Its lower toxicity and compatibility with the violet laser make it a versatile and robust choice for a wide range of cell proliferation studies. As with any assay, optimization of staining concentration and incubation time for your specific cell type is critical to achieving reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. labmartgh.com [labmartgh.com]
- 6. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CFDA-SE and BrdU Assays for Cell Division Analysis
In the dynamic field of cellular biology and drug development, accurately monitoring cell division is paramount to understanding cellular health, disease progression, and therapeutic efficacy. Two of the most established methods for this analysis are the Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) assay and the Bromodeoxyuridine (BrdU) assay. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific experimental needs.
Principle of the Assays
This compound: Generational Tracking with a Fluorescent Dye
The this compound assay utilizes a cell-permeable dye that, once inside a cell, is cleaved by intracellular esterases to become fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][2][3] This fluorescent molecule covalently binds to intracellular proteins.[1][4][5] With each cell division, the CFSE is distributed approximately equally between the two daughter cells, leading to a successive halving of the fluorescence intensity.[1][2][3][5][6] This allows for the tracking of multiple generations of cell division via flow cytometry.[1][4][7]
BrdU: A Snapshot of DNA Synthesis
The BrdU assay is based on the incorporation of a synthetic thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[8][9][10] Once incorporated, BrdU can be detected using specific monoclonal antibodies.[8][9] This method provides a snapshot of the cells that were actively synthesizing DNA at the time of BrdU labeling.[8][9]
Quantitative Data Comparison
| Feature | This compound Assay | BrdU Assay |
| Principle | Cytoplasmic dye dilution | Incorporation of a nucleoside analog into DNA |
| Measurement | Tracks multiple cell divisions (up to 10 generations)[11] | Detects cells that have undergone DNA synthesis (S-phase) during the labeling period |
| Cell Viability | Live, viable cells can be sorted and analyzed further[12] | Requires cell fixation and DNA denaturation, precluding further functional studies of the same cells[8][9][13] |
| Cytotoxicity | Can be toxic at high concentrations[12][14][15]; cell death rate is generally low (<5%) at optimal concentrations[16] | Can be mutagenic and may cause cell death at high concentrations[17] |
| Multiplexing | Compatible with immunophenotyping for surface markers[18] | DNA denaturation step can destroy protein epitopes, making multiplexing with some antibodies challenging[19] |
| Temporal Resolution | Provides a cumulative history of cell divisions over time | Provides a snapshot of S-phase cells at the time of labeling |
| Primary Application | Tracking cell generations, in vivo cell tracking[2] | Quantifying the proportion of cells in S-phase, cell cycle analysis[10][18] |
Experimental Protocols
This compound Staining Protocol (In Vitro)
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL in a suitable buffer (e.g., PBS with 0.1% BSA).[14]
-
This compound Labeling: Add an equal volume of 2x this compound working solution (final concentration typically 0.5-5 µM) to the cell suspension.[14][15]
-
Incubation: Incubate the cells for 5-10 minutes at 37°C, protected from light.[14][15]
-
Washing: Stop the labeling reaction by adding 5 volumes of cold complete culture medium.[20] Centrifuge the cells and wash them twice with complete media.[14]
-
Final Resuspension: Resuspend the cells in fresh, pre-warmed culture media for subsequent experiments.[1]
-
Analysis: Analyze the cells by flow cytometry. The fluorescence intensity will halve with each cell division.[1]
BrdU Labeling and Detection Protocol (In Vitro)
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM.[21][22]
-
Incubation: Incubate the cells for a period ranging from 1 to 24 hours at 37°C, depending on the cell division rate.[22]
-
Cell Fixation: Harvest and wash the cells, then fix them using a suitable fixation/permeabilization buffer.[22]
-
DNA Denaturation: To expose the incorporated BrdU, the DNA must be denatured. This is typically achieved by incubating the cells in 1-2.5 M HCl for 10-60 minutes at room temperature.[21]
-
Neutralization (Optional): Neutralize the acid with 0.1 M sodium borate (B1201080) buffer.[21]
-
Antibody Staining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[23]
-
Analysis: Analyze the cells by flow cytometry, fluorescence microscopy, or ELISA.
Visualizing the Workflows and Mechanisms
Caption: Workflow for labeling cells with this compound.
References
- 1. bio-rad.com [bio-rad.com]
- 2. stemcell.com [stemcell.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 11. In vivo and in vitro techniques for comparative study of antiviral T-cell responses in the amphibian Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 13. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Cell proliferation method: click chemistry based on BrdU coupling for multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lumiprobe.com [lumiprobe.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Proliferation Snapshot: A Comparative Guide to CFDA-SE and Ki-67 Staining
For researchers, scientists, and drug development professionals navigating the complexities of cell proliferation analysis, choosing the right tool is paramount. This guide provides a direct comparison of two widely used flow cytometry-based methods: the dye dilution assay using Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and the intracellular staining of the Ki-67 protein. We present a side-by-side analysis of their principles, performance, and protocols to facilitate an informed decision for your experimental needs.
The accurate measurement of cell proliferation is fundamental in various research areas, from immunology and cancer biology to toxicology and regenerative medicine. While the traditional ³H-thymidine incorporation assay has long been a gold standard, its reliance on radioactivity has prompted the adoption of safer, fluorescence-based alternatives. Among these, this compound and Ki-67 staining have emerged as robust methods, each offering distinct advantages and insights into cell division and cell cycle activity.
At a Glance: this compound vs. Ki-67
| Feature | This compound | Ki-67 |
| Principle | Covalent labeling of intracellular proteins; fluorescence is halved with each cell division. | Antibody-based detection of a nuclear protein expressed in all active phases of the cell cycle. |
| Measurement | Tracks cell divisions and allows for generational analysis. | Identifies cells that are actively in the cell cycle (G1, S, G2, M phases). |
| Data Output | Generational tracking, proliferation index. | Percentage of proliferating cells. |
| Temporal Information | Provides a historical record of cell divisions over the culture period. | Provides a "snapshot" of the proliferative status of a cell population at the time of staining. |
| Correlation | Shows good correlation with Ki-67 expression (r = 0.767).[1][2] | Shows good correlation with this compound dilution.[1][2] |
Diving Deeper: A Head-to-Head Comparison
A study comparing lymphocyte proliferation methods found a strong positive correlation between the percentage of proliferating cells measured by this compound and Ki-67.[1][2] While both methods are reliable, they provide different perspectives on proliferation. This compound offers a dynamic view of cell division history, whereas Ki-67 provides a static image of cell cycle engagement.
For instance, in one study, the normal ranges of mitogen-stimulated lymphocyte proliferation were established for both methods. With phytohemagglutinin (PHA) stimulation, this compound showed a proliferation range of 47-92%, while Ki-67 showed a range of 42-79%.[3] This highlights that while the methods correlate, the absolute percentages of proliferating cells can differ.
| Mitogen Stimulation | This compound (% Proliferation) | Ki-67 (% Proliferation) |
| Phytohemagglutinin (PHA) | 47 - 92% | 42 - 79% |
| Concanavalin-A (ConA) | 62 - 83% | 45 - 74% |
| Pokeweed Mitogen (PWM) | 6 - 23% | 10 - 24% |
Data adapted from a study establishing normal ranges of lymphocyte proliferation.[3]
Visualizing the Workflow
To better understand the practical application of each method, the following diagrams illustrate the experimental workflows.
Caption: A streamlined workflow for tracking cell proliferation using this compound.
Caption: The key steps involved in intracellular staining for the Ki-67 proliferation marker.
Understanding the Principles
The fundamental principles behind this compound and Ki-67 staining are distinct, leading to their different applications in proliferation studies.
Caption: this compound becomes fluorescent inside the cell and is distributed equally between daughter cells.
Caption: Ki-67 protein is expressed in all active phases of the cell cycle (G1, S, G2, M).
Detailed Experimental Protocols
This compound Cell Proliferation Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
This compound Labeling:
-
Prepare a 2x working solution of this compound in the same buffer used for cell suspension. The final concentration typically ranges from 0.5 to 10 µM and should be optimized for your cell type.[5]
-
Add an equal volume of the 2x this compound solution to the cell suspension.[4]
-
Incubate for 10-15 minutes at 37°C, protected from light.[5]
-
-
Washing:
-
Cell Culture and Proliferation:
-
Resuspend the labeled cells in fresh, pre-warmed culture medium.
-
Culture the cells under your desired experimental conditions to allow for proliferation.
-
-
Flow Cytometry Analysis:
-
At selected time points, harvest the cells.
-
If desired, perform staining for other cell surface or intracellular markers.
-
Acquire the cells on a flow cytometer equipped with a 488 nm laser and a 530/30 nm bandpass filter (or equivalent for FITC).
-
Analyze the data by gating on the cell population of interest and observing the sequential halving of this compound fluorescence intensity, which corresponds to successive cell generations.
-
Ki-67 Intracellular Staining Protocol
This protocol is a general guideline for intracellular staining of Ki-67 for flow cytometry.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle dissociation method to preserve cell surface epitopes if co-staining.
-
The optimal cell number is between 2 x 10⁵ and 1 x 10⁶ cells per sample.
-
-
Surface Staining (Optional):
-
If staining for surface markers, perform this step before fixation and permeabilization as these steps can alter surface antigen availability.
-
-
Fixation:
-
Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells and then permeabilize them by adding a permeabilization buffer (e.g., saponin-based buffer) for 15 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the permeabilized cells and resuspend them in the permeabilization buffer.
-
Add the anti-Ki-67 antibody at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer).
-
Acquire the cells on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the percentage of Ki-67 positive cells.
-
Conclusion
Both this compound and Ki-67 staining are powerful and reliable methods for assessing cell proliferation by flow cytometry. The choice between them depends on the specific experimental question. This compound is ideal for tracking cell division history and generational analysis, providing a dynamic view of proliferation over time. In contrast, Ki-67 offers a snapshot of the number of cells actively in the cell cycle at a specific time point. For a comprehensive understanding of cell proliferation dynamics, the parallel use of both assays can provide complementary and confirmatory data. This guide serves as a starting point for researchers to select and implement the most appropriate method for their studies in the pursuit of advancing scientific discovery.
References
- 1. Assessment of lymphocyte proliferation for diagnostic purpose: Comparison of CFSE staining, Ki-67 expression and 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation [frontiersin.org]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to Long-Term Cell Tracking: CFDA-SE vs. PKH Dyes
For researchers, scientists, and drug development professionals engaged in long-term cell tracking, proliferation assays, and in vivo studies, the choice of fluorescent dye is a critical decision that can significantly impact experimental outcomes. Among the most common choices are Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and the lipophilic PKH dyes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to help you select the optimal tool for your research needs.
The fundamental difference between these dyes lies in their labeling mechanism. This compound covalently links to intracellular proteins, providing a stable, heritable cytoplasmic marker. In contrast, PKH dyes integrate into the cell membrane's lipid bilayer. This distinction drives their respective advantages and disadvantages in long-term applications.
Mechanism of Action: A Tale of Two Pathways
This compound is a cell-permeable, non-fluorescent precursor dye.[1][2][3] Once inside a live cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and amine-reactive (now called CFSE).[2][4][5] The succinimidyl ester group then forms stable, covalent bonds with primary amines on intracellular proteins.[2][6][7] This covalent attachment ensures the dye is well-retained and is distributed equally between daughter cells upon division.[4][8]
PKH dyes are lipophilic compounds with long aliphatic tails that allow them to intercalate stably into the lipid regions of the plasma membrane.[9][10] This labeling is dependent on the cell membrane's integrity and composition.[11] While the fluorescence is extremely stable and can be tracked for long periods, the dye's association with the membrane can lead to different behaviors compared to a cytoplasmic marker.[9][10]
Caption: Mechanisms of this compound (cytoplasmic covalent binding) vs. PKH (membrane intercalation).
Quantitative Performance Comparison
The choice between this compound and PKH dyes often hinges on specific experimental needs, including the required tracking duration, the importance of resolving cell divisions, and the sensitivity of the cells to labeling-induced artifacts.
| Feature | This compound | PKH Dyes (e.g., PKH26) |
| Mechanism | Covalent binding to intracellular proteins.[3][6] | Lipophilic intercalation into the cell membrane.[9][10] |
| Label Stability | Highly stable due to covalent bonds; retained for weeks in vivo.[4][12] | Very stable; can be used for in vivo tracking for over 100 days.[13] |
| Proliferation Tracking | Gold standard; uniform labeling leads to distinct halving of fluorescence with each division, resolving 8-10 generations.[2][4] | Can be used for proliferation, but potential for uneven membrane distribution to daughter cells may reduce resolution.[4] |
| Cytotoxicity | Low toxicity at optimal concentrations (typically 0.5-5 µM), though higher concentrations can induce growth arrest.[12][14][15][16] | Generally low toxicity, but can alter membrane fluidity; phototoxicity upon light exposure has been reported.[17][18] |
| Cell-to-Cell Transfer | Minimal; dye-protein adducts are not transferred to adjacent cells.[6] | Potential for transfer; debris from labeled dead cells can be taken up by unlabeled cells, causing false positives.[19][20] |
| Protocol Complexity | Simple, aqueous-based protocol.[14][16] | More complex; requires a specific protein-free diluent and rapid, homogenous mixing to avoid aggregation.[9][10] |
| Emission Spectra | Green (Ex/Em: ~492/517 nm).[5][6] | PKH26: Red (Ex/Em: ~551/567 nm).[21] PKH67: Green (Ex/Em: ~490/504 nm).[21] |
Key Advantages of this compound for Long-Term Tracking
-
Superior Proliferation Analysis : this compound's most significant advantage is its ability to provide clear, generational resolution. The covalent binding to cytoplasmic proteins ensures that upon cell division, the dye is distributed equally between daughter cells.[4][8] This results in a successive halving of fluorescence intensity that allows for the precise tracking of up to 10 cell generations via flow cytometry.[4] PKH dyes, being membrane-bound, can distribute less evenly, which may complicate the analysis of distinct generations.
-
Lower Risk of Artifactual Transfer : Because this compound forms covalent bonds with intracellular proteins, it is not readily transferred between adjacent cells in a population.[6] This is a critical advantage in co-culture experiments or in vivo studies. In contrast, studies have shown that PKH26 from labeled cell debris can be taken up by unlabeled host cells, potentially confounding the interpretation of cell location and fate.[19][20]
-
Simpler Staining Protocol : The labeling protocol for this compound is generally more straightforward. It involves incubating cells in a standard buffered saline solution (like PBS) containing the dye.[14][15] PKH dyes require a specific, proprietary isotonic diluent that is free of proteins and salts to ensure efficient membrane labeling and prevent dye aggregation.[9][10] The mixing step for PKH dyes is also critical to ensure uniform labeling.[9]
-
Less Impact on Membrane Integrity : By labeling intracellular components, this compound avoids direct interference with the cell membrane's structure and fluidity. Lipophilic PKH dyes, by their nature, integrate into the lipid bilayer, which could potentially alter membrane-dependent functions such as receptor signaling or cell adhesion in sensitive cell types.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to established protocols. Below are detailed methodologies for labeling cells with this compound and PKH26.
General Experimental Workflow
The overall process for labeling, washing, and analyzing cells is similar for both dyes, with key differences in the labeling buffer and handling steps.
Caption: General workflow for fluorescent cell labeling and analysis.
Protocol 1: this compound Labeling
This protocol is adapted from standard procedures for labeling cells in suspension.[14][15][16]
Materials:
-
This compound stock solution (e.g., 2 mM in dry DMSO, store in single-use aliquots at -20°C).[14][15]
-
Quenching/Wash Buffer: Complete culture medium with 10% FBS.
-
Single-cell suspension of cells to be labeled.
Procedure:
-
Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed (37°C) Labeling Buffer.[15]
-
Prepare a 2X working solution of this compound in the Labeling Buffer. For a final concentration of 2 µM, prepare a 4 µM solution. The optimal final concentration should be titrated for each cell type, typically between 0.5 and 5 µM.[14][15]
-
Add an equal volume of the 2X this compound solution to the cell suspension. Mix gently but thoroughly.
-
Incubate for 5-10 minutes at 37°C, protected from light.[14][15]
-
Stop the reaction by adding 5-10 volumes of ice-cold Quenching/Wash Buffer (complete medium). The proteins in the serum will bind to any unreacted dye.[16]
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells two more times with complete culture medium to ensure all unbound dye is removed. An optional 5-minute incubation at 37°C before the final wash can help free dye diffuse out of the cells.[14][15]
-
Resuspend the final cell pellet in the appropriate medium for your downstream application.
Protocol 2: PKH26 Labeling
This protocol is based on the manufacturer's guidelines for the PKH26 Red Fluorescent Cell Linker Kit.[9][10]
Materials:
-
PKH26 dye stock solution (in ethanol).
-
Diluent C (proprietary aqueous, protein-free labeling vehicle).
-
Quenching/Wash Buffer: Complete culture medium with 10% FBS or serum.
-
Single-cell suspension of cells to be labeled.
Procedure:
-
Wash cells once with serum-free medium to remove any residual proteins. Resuspend the cell pellet to create a 2X cell suspension (e.g., 2 x 10⁷ cells/mL) in Diluent C.
-
Immediately before labeling, prepare a 2X dye solution (e.g., 4 µM) by adding the ethanolic PKH26 stock to Diluent C.
-
Rapidly add an equal volume of the 2X cell suspension to the 2X dye solution and immediately mix by pipetting to ensure homogenous labeling. This is a critical step.[9]
-
Incubate the cell/dye mixture for 2-5 minutes at room temperature (20-25°C).
-
Stop the labeling by adding an equal volume of serum or complete medium. Incubate for 1 minute.
-
Centrifuge the cells and wash the pellet with complete culture medium. Repeat the wash step at least two more times to remove unbound dye.
-
Resuspend the final cell pellet in the appropriate medium for your experiment.
Conclusion
For long-term cell tracking, particularly when monitoring proliferation is a primary goal, This compound offers distinct advantages over PKH dyes . Its covalent intracellular labeling mechanism provides exceptional stability, superior resolution of cell generations, and a lower risk of cell-to-cell transfer artifacts.[4][6] The staining protocol is also more straightforward and less sensitive to buffer composition.
However, PKH dyes remain a valuable tool, especially for studies where extremely long-term tracking (months) is required in non-proliferating or slowly-dividing cells and when a red-shifted fluorophore is necessary to free up the green channel for other markers.[13][15] Ultimately, the optimal choice requires careful consideration of the specific cell type, experimental duration, and primary scientific question being addressed. For most applications demanding robust, reliable, and easily quantifiable long-term data, this compound stands out as the preferred method.
References
- 1. stemcell.com [stemcell.com]
- 2. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. web-api.polscientific.com [web-api.polscientific.com]
- 5. bio-rad.com [bio-rad.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cytologicsbio.com [cytologicsbio.com]
- 9. immunologicalsciences.com [immunologicalsciences.com]
- 10. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
- 11. karger.com [karger.com]
- 12. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 17. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line. | Systems Biology Research Group [systemsbiology.ucsd.edu]
- 18. Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exosome Labeling Protocol with PKH Lipophilic Dyes [sigmaaldrich.com]
Mastering CFDA-SE in Flow Cytometry: A Guide to Proper Compensation and Alternatives
In the realm of cellular analysis, tracking cell proliferation is fundamental to understanding immune responses, cancer biology, and developmental processes. Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) has long been a staple for monitoring cell division by flow cytometry. This non-fluorescent molecule passively diffuses into cells, where intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent and amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[1][2][3][4] CFSE then covalently binds to intracellular proteins.[1][5] With each cell division, the dye is distributed equally between daughter cells, resulting in a successive halving of fluorescence intensity that allows for the tracking of up to eight generations.[3][4]
However, the broad emission spectrum of CFSE (Excitation/Emission: ~492/517 nm) necessitates careful compensation in multicolor flow cytometry experiments to correct for spectral overlap into adjacent channels, such as those used for PE.[2][5][6] Proper compensation is not merely a technical step; it is crucial for the accuracy and reliability of the data, preventing false positives and ensuring the correct identification of cell populations.[5][7]
This guide provides a detailed comparison of this compound with modern alternatives, outlines protocols for accurate compensation, and offers insights for researchers, scientists, and drug development professionals to achieve robust and reproducible cell proliferation data.
The Principle of Fluorescence Compensation
In multicolor flow cytometry, the emission spectra of different fluorochromes can overlap, meaning that light from one fluorochrome is detected in the detector designated for another. This phenomenon is called spectral overlap or spillover.[5][8] Compensation is a mathematical process that corrects for this spillover by subtracting a percentage of the signal from the primary detector of one fluorochrome from the signal measured in other detectors.[5][9] This correction is essential to ensure that the signal measured in a specific detector is derived from only the intended fluorochrome.[5]
Comparison of Cell Proliferation Dyes
While this compound is widely used, several alternatives have been developed to offer lower toxicity and greater flexibility in panel design. These alternatives often utilize different lasers (e.g., violet or red), freeing up the popular blue laser channels typically occupied by FITC, GFP, and CFSE.[1][3][6]
| Dye Name | Excitation (nm) | Emission (nm) | Mechanism of Action | Advantages | Disadvantages / Considerations |
| This compound (CFSE) | ~492 | ~517 | Covalently binds to intracellular amine groups.[1][5] | Well-established, bright signal allowing resolution of many generations.[9][10] | Occupies a common channel (FITC/GFP). Can be toxic at higher concentrations (>2 µM).[6][8] Potential for intercellular dye transfer.[11] |
| CellTrace™ Violet | ~405 | ~450 | Covalently binds to intracellular amine groups.[10] | Low toxicity, bright staining, and excellent peak resolution.[6][8][12] Excitation by the violet laser frees up the blue laser channel.[1] Minimal cell-to-cell dye transfer.[11] | May require titration for optimal concentration depending on cell type.[13] |
| CellTrace™ Yellow | ~546 | ~579 | Covalently binds to intracellular amine groups.[14] | Can be excited by 532 nm or 561 nm lasers, offering flexibility.[6][14] Good for multiplexing with green fluorophores like GFP.[14] Enables resolution of a high number of divisions.[1] | Less commonly available on all cytometer configurations. |
| CellTrace™ Far Red | ~630 | ~660 | Covalently binds to intracellular amine groups.[6][15] | Excitation by the red laser minimizes spectral overlap with many common fluorochromes.[6] Low toxicity.[6] | Signal may be dimmer than other dyes, potentially limiting the number of resolvable generations. |
| Cell Proliferation Dye eFluor™ 670 | ~647 | ~668 | Covalently binds to intracellular amine groups.[3][9][10] | Read in the APC channel, avoiding interference with GFP/FITC.[3] Bright staining and reported lower toxicity than CFSE.[3] | Staining must be performed in protein-free buffer.[3][16] |
Experimental Protocols
Accurate compensation begins with meticulously prepared controls. The fundamental rule is that for every fluorochrome in your experiment, a single-stained control must be prepared.[8][10]
Protocol 1: Preparation of a this compound Single-Stain Compensation Control
A proper compensation control must contain both a clearly positive and a negative population with the same autofluorescence.[12][17]
-
Cell Preparation: Start with a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in pre-warmed (37°C), protein-free buffer (e.g., PBS).[16] Ensure cells are washed to remove any residual serum proteins.[16][18]
-
This compound Stock Solution: Reconstitute lyophilized this compound in anhydrous DMSO to create a stock solution (e.g., 2-5 mM).[16] Aliquot into single-use vials and store desiccated at -20°C to prevent hydrolysis.[2]
-
Staining: Add the this compound stock solution to the cell suspension to achieve a final concentration typically between 0.5 and 5 µM. The optimal concentration should be titrated for each cell type and application.[2][16] Immediately vortex gently to mix.
-
Incubation: Incubate cells for 10-15 minutes at 37°C, protected from light.[3][18]
-
Stopping the Reaction: Stop the staining by adding at least 5 volumes of ice-cold complete culture medium (containing ≥10% FBS). The proteins in the serum will quench any unreacted dye.[2][3][16] Incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells and wash them at least twice with complete media to remove any unbound dye.[16]
-
Final Preparation: Resuspend the stained cells. For the compensation control, mix a portion of these stained cells with an equal number of unstained cells from the same population. This mixture provides the necessary positive and negative populations for the software to calculate the spillover value.
-
Consistency: Treat this control sample identically to your fully stained experimental samples, including any fixation steps, as fixatives can alter the fluorescent properties of some dyes.[19]
Protocol 2: General Workflow for Setting Up Compensation
-
Prepare Controls: For an N-color experiment, you need N+1 control tubes:
-
One tube of completely unstained cells (to set autofluorescence levels).
-
N tubes of single-stained cells (or antibody capture beads), one for each fluorochrome in your panel (e.g., this compound only, PE only, APC only, etc.).
-
-
Instrument Setup: Use the unstained sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to place your cell population of interest on scale. Adjust fluorescence detector voltages so that the unstained population is visible near the low end of the axis.
-
Acquire Control Data: Run each single-stained control and record the data. Ensure the positive signal is on-scale and as bright or brighter than it will be in the experimental sample.[7][10]
-
Calculate Compensation Matrix: Use the flow cytometer's software to automatically calculate the compensation matrix. The software uses the single-stain controls to determine the percentage of spillover of each fluorochrome into every other detector and creates a matrix of correction values.[8]
-
Apply and Verify: Apply the calculated compensation matrix to your samples. Visually inspect a few plots to ensure proper compensation (e.g., a single-positive population should not show a "tail" into another channel).
-
Acquire Experimental Samples: Run your fully stained experimental samples using these exact instrument and compensation settings. It is critical not to reuse compensation matrices from previous experiments, as instrument performance and reagent properties (especially for tandem dyes) can change.[20]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the this compound activation pathway and the experimental process for proper compensation.
Caption: this compound enters the cell and is converted to fluorescent CFSE, which labels proteins.
Caption: Workflow for preparing controls and setting up compensation for a multicolor experiment.
References
- 1. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. biocompare.com [biocompare.com]
- 4. inmunobiomedica.cl [inmunobiomedica.cl]
- 5. Do you provide any dyes similar to CFSE that can track cells or monitor cell proliferation? | AAT Bioquest [aatbio.com]
- 6. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mmnp-journal.org [mmnp-journal.org]
- 11. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Invitrogen™ CellTrace™ Yellow Cell Proliferation Kit, for flow cytometry | Fisher Scientific [fishersci.ca]
- 15. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. BestProtocols: Staining Cells with eFluor Proliferation Dyes for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Cell Proliferation Dyes | Cell Proliferation Measurement [bdbiosciences.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating Cell Proliferation Assays: A Guide to CFDA-SE Alternatives for Sensitive Cell Types
For researchers working with delicate primary cells, stem cells, or sensitive immune cell subsets, the choice of a cell proliferation dye is critical. While Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) has long been a standard for tracking cell division, its potential for cytotoxicity can compromise the integrity of experiments involving sensitive cell types.[1][2][3][4] This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on dyes with reduced toxicity and improved performance for robust and reliable cell proliferation analysis.
The Challenge with this compound in Sensitive Cells
This compound is a cell-permeable dye that, once inside the cell, is cleaved by intracellular esterases to become fluorescent and amine-reactive, covalently binding to intracellular proteins.[1][5][6] With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be tracked by flow cytometry.[1] However, at concentrations required for bright staining, this compound can induce cell death and growth arrest, particularly in sensitive cell populations.[2][3][4] This toxicity can introduce significant artifacts, confounding the interpretation of proliferation data.
Superior Alternatives for Gentle and Bright Staining
Fortunately, a new generation of cell proliferation dyes offers researchers effective alternatives with lower toxicity profiles and, in many cases, superior performance. The primary alternatives fall into two main categories: intracellular protein-labeling dyes and lipophilic membrane dyes.
Intracellular Protein-Labeling Dyes: The CellTrace™ Family and Beyond
Similar to this compound, these dyes are cell-permeable and covalently attach to intracellular proteins. However, they have been engineered for reduced toxicity and are available in a wider range of fluorescent colors, enabling greater flexibility in multicolor experimental design.
-
CellTrace™ Violet (CTV): Frequently lauded as the new gold standard, CTV is significantly less toxic than this compound, even at higher concentrations.[2][7][8][9] It provides very bright staining and excellent peak resolution, allowing for the clear identification of multiple cell generations.[2][8][9]
-
CellTrace™ Far Red: This dye is excited by a red laser, making it ideal for experiments with cells expressing green fluorescent proteins (GFP) or for inclusion in complex multicolor flow cytometry panels.[5][10] It is also recognized for its low toxicity.[11]
-
Cell Proliferation Dye eFluor™ 670: Another far-red option, this dye is a valuable alternative when the green channel is occupied and has been reported to be less toxic than this compound.[12]
Lipophilic Membrane Dyes: PKH and CellVue®
These dyes utilize a different labeling strategy, intercalating into the cell membrane's lipid bilayer.[13][14][15] This provides stable, long-term labeling.
-
PKH Dyes (e.g., PKH26, PKH67): These dyes are known for their versatility in long-term cell tracking, with PKH26 having a particularly long in vivo half-life.[13][16][17] However, the staining protocol requires a specific iso-osmotic loading medium that can be harsh on some cell types.[18]
-
CellVue® Claret: This is a far-red membrane dye that offers another color option for multicolor analysis.[19][20][21]
Performance Comparison of this compound Alternatives
The following table summarizes key performance characteristics of the discussed alternatives compared to this compound.
| Dye Family | Specific Dye | Staining Mechanism | Relative Toxicity | Key Advantages | Considerations |
| Succinimidyl Esters | This compound (Baseline) | Intracellular protein labeling | High | Well-established | Can be toxic to sensitive cells[2][3][4] |
| CellTrace™ Violet (CTV) | Intracellular protein labeling | Low | Low toxicity, bright staining, excellent peak resolution[2][8][9] | ||
| CellTrace™ Far Red | Intracellular protein labeling | Low | Far-red emission, good for multicolor panels with GFP[5][10] | ||
| Cell Proliferation Dye eFluor™ 670 | Intracellular protein labeling | Low | Far-red emission, less toxic than this compound[12] | Requires carrier-protein-free staining buffer[12] | |
| Lipophilic Dyes | PKH26 / PKH67 | Membrane intercalation | Moderate | Very long-term tracking, multiple color options[13][16] | Staining protocol can be harsh on cells[18] |
| CellVue® Claret | Membrane intercalation | Moderate | Far-red emission for multicolor analysis[19][21] | Similar protocol considerations to PKH dyes |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible cell proliferation assays. Below are generalized protocols for the main classes of this compound alternatives.
Protocol 1: Staining with CellTrace™ Dyes (Violet and Far Red)
This protocol is a general guideline; always refer to the manufacturer's specific instructions.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a protein-free buffer (e.g., PBS or HBSS). It is critical to have a uniform, single-cell suspension.
-
Dye Preparation: Prepare a working solution of the CellTrace™ dye. For example, for CellTrace™ Violet, a 5 µM working solution is often used.[7]
-
Staining: Add the dye working solution to the cell suspension. Mix gently but thoroughly.
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of complete culture medium (containing at least 10% FBS). The protein in the serum will quench the unbound dye.
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in complete culture medium. Wash the cells two more times with complete medium.
-
Cell Culture: After the final wash, resuspend the cells in the appropriate culture medium and proceed with your experiment.
Protocol 2: Staining with PKH Dyes
This protocol involves a specific diluent and requires careful handling to maintain cell viability.
-
Cell Preparation: Prepare a single-cell suspension and wash the cells once with serum-free medium. Resuspend the cells in the provided diluent (e.g., Diluent C).[14]
-
Dye Preparation: Immediately before staining, prepare the dye solution by adding the PKH dye stock to the diluent. The final concentration will need to be optimized, but a common starting point is 2 µM.[14]
-
Staining: Rapidly add the cell suspension to the dye solution and mix immediately by pipetting.
-
Incubation: Incubate for 2 to 5 minutes at room temperature.
-
Quenching: Stop the staining by adding an equal volume of serum (e.g., FBS) for 1 minute.
-
Washing: Dilute the sample with an equal volume of complete medium and centrifuge. Wash the cells three to four times with complete medium to remove all unbound dye.
-
Cell Culture: Resuspend the cells in complete culture medium for your experiment.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action for the different dye types and a typical experimental workflow.
Caption: Mechanism of intracellular protein-labeling dyes.
Caption: Mechanism of lipophilic membrane dyes.
Caption: General workflow for a cell proliferation assay.
Conclusion
The choice of proliferation dye is a critical parameter for the successful study of sensitive cell populations. While this compound remains a widely used reagent, its inherent toxicity can be a significant drawback. Alternatives such as the CellTrace™ family of dyes, particularly CellTrace™ Violet, offer a compelling combination of low toxicity, bright fluorescence, and excellent resolution, making them superior choices for many applications. For long-term in vivo studies, PKH dyes remain a valuable option, provided the labeling protocol is optimized to minimize cell stress. By carefully considering the experimental needs and the nature of the cells being studied, researchers can select the most appropriate dye to generate high-quality, reliable, and artifact-free cell proliferation data.
References
- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. stemcell.com [stemcell.com]
- 7. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. 用于细胞荧光标记的PKH linker试剂盒 [sigmaaldrich.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Fluorescent dyes for lymphocyte migration and proliferation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Fluorescent dyes for lymphocyte migration and proliferation studies | Semantic Scholar [semanticscholar.org]
- 18. biotium.com [biotium.com]
- 19. Monitoring cell proliferation in vitro with different cellular fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.viamedica.pl [journals.viamedica.pl]
A Head-to-Head Battle of Proliferation Dyes: CFDA-SE vs. Modern Alternatives
Tracking cellular proliferation is fundamental to research in immunology, oncology, and drug development. For decades, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) has been the workhorse for monitoring cell division by dye dilution. However, a new generation of cell proliferation dyes, such as the CellTrace™ Violet, has emerged, promising improved performance. This guide provides a comprehensive comparison of this compound and its modern alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.
The Principle of Dye Dilution for Tracking Cell Generations
The dye dilution method is a powerful technique to monitor cell proliferation via flow cytometry. The fundamental principle involves staining a population of cells with a fluorescent dye that is retained within the cells and is equally distributed to daughter cells upon division. As cells proliferate, the fluorescence intensity of the dye is halved with each successive generation. This allows for the clear identification and quantification of distinct cell generations in a heterogeneous population.[1][2][3]
Mechanism of Action: From Non-Fluorescent Precursor to Stable Cellular Label
This compound is a cell-permeable, non-fluorescent precursor. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent and amine-reactive Carboxyfluorescein Succinimidyl Ester (CFSE).[4][5][6][7][8] CFSE then covalently binds to intracellular proteins, ensuring its stable retention within the cell.[4][6][8] This process is illustrated in the diagram below.
Correlating Fluorescence Intensity with Cell Generation Number
Flow cytometry analysis of a this compound-labeled cell population that has undergone proliferation reveals a histogram with multiple peaks. The rightmost peak represents the undivided parent generation (Generation 0), exhibiting the highest fluorescence intensity. Each subsequent peak to the left represents a successive generation (Generation 1, 2, 3, etc.), with each generation having approximately half the fluorescence intensity of the preceding one.[1][2] Mathematical models are employed to deconvolute these histogram peaks to quantify the number of cells in each generation and calculate key proliferation metrics.[9][10]
Performance Comparison: this compound vs. Alternatives
While this compound has been a reliable tool, newer dyes like CellTrace™ Violet and CellVue® Claret have been developed to address some of its limitations. The following tables summarize the key characteristics and performance metrics of these dyes.
| Feature | This compound | CellTrace™ Violet | CellVue® Claret |
| Excitation (nm) | 492 | 405 | 655 |
| Emission (nm) | 517 | 450 | 675 |
| Laser Line | Blue (488 nm) | Violet (405 nm) | Red (633/640 nm) |
| Staining Principle | Covalent binding to intracellular proteins | Covalent binding to intracellular proteins | Lipophilic insertion into the cell membrane |
| Number of Generations Tracked | Up to 8[11] | Up to 10 or more[12] | Not specified |
Table 1: Spectral and Staining Properties of Common Cell Proliferation Dyes.
A critical aspect of any proliferation dye is its potential to induce cytotoxicity, which could confound experimental results.
| Dye | Cell Type | Concentration | Viability (%) | Assay | Reference |
| This compound | Jurkat cells | > 2 µM | Decreased | Not specified | [13] |
| This compound | Various | Not specified | >95% (non-toxic) | Not specified | [8] |
| CellTrace™ Violet | Jurkat cells | 5 µM | No significant effect | Not specified | [13] |
| CellTrace™ Far Red | Jurkat cells | 1 µM | No significant effect | Not specified | [13] |
| Unlabelled vs. Labelled (CFSE, CellTrace Violet, CellVue Claret) | Human PBMCs | Not specified | No significant difference | Not specified | [14][15] |
Table 2: Comparative Toxicity of Cell Proliferation Dyes.
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and reliable results.
This compound Staining Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[4][16]
Materials:
-
This compound stock solution (e.g., 2 mM in dry DMSO)
-
Cells in single-cell suspension
-
PBS or HBSS with 0.1% BSA
-
Complete culture medium (e.g., RPMI + 10% FBS)
Procedure:
-
Prepare a 2x working solution of this compound in PBS/0.1% BSA from the stock solution. A final concentration of 0.5 to 5 µM is generally recommended.
-
Resuspend cells at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL in PBS/0.1% BSA.
-
Add an equal volume of the 2x this compound working solution to the cell suspension.
-
Incubate for 5 to 10 minutes at 37°C, protected from light.
-
Immediately stop the staining by adding 5 volumes of complete culture medium and centrifuge the cells.
-
Wash the cells twice with complete culture medium.
-
Incubate the cells for an additional 5 minutes at 37°C to allow any unbound this compound to diffuse out.
-
Perform a final wash with complete culture medium and resuspend the cells in the appropriate medium for your experiment.
-
Analyze a sample of the stained cells by flow cytometry to establish the fluorescence of the undivided population (Generation 0).
CellTrace™ Violet Staining Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[12][17][18]
Materials:
-
CellTrace™ Violet stock solution (e.g., 5 mM in DMSO)
-
Cells in single-cell suspension
-
PBS (protein-free)
-
Complete culture medium
Procedure:
-
Prepare a working solution of CellTrace™ Violet in pre-warmed (37°C) PBS. A final concentration of 1 to 10 µM is recommended.
-
Pellet the cells and resuspend them in the CellTrace™ Violet working solution.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete culture medium and incubate for 5 minutes.
-
Centrifuge the cells and resuspend them in fresh, pre-warmed complete culture medium.
-
Incubate for at least 10 minutes to allow for acetate hydrolysis before analysis.
-
Analyze a sample of the stained cells by flow cytometry to establish the fluorescence of the undivided population (Generation 0).
Experimental Workflow
The general workflow for a cell proliferation experiment using dye dilution is outlined below.
Conclusion: Choosing the Right Dye for Your Research
This compound remains a viable and widely used option for tracking cell proliferation. However, for researchers conducting multi-color flow cytometry experiments or those concerned about potential cytotoxicity, newer alternatives like CellTrace™ Violet offer significant advantages. The choice of dye should be guided by the specific requirements of the experiment, including the cell type, the number of other fluorochromes in the panel, and the desired number of generations to be tracked. Careful optimization of the staining protocol is paramount for obtaining accurate and reproducible data, regardless of the dye selected.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. BTB# 13: Dye dilution method for understanding cell proliferation [varuncnmicro.blogspot.com]
- 3. appliedcytometry.com [appliedcytometry.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. stemcell.com [stemcell.com]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. Integration of quantitative methods and mathematical approaches for the modeling of cancer cell proliferation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]
A Researcher's Guide to Reproducibility in Cell Proliferation Assays: CFDA-SE and Its Alternatives
Comparison of Cell Proliferation Assays
The selection of a cell proliferation assay depends on various factors, including the cell type, experimental goals, and available equipment. This table summarizes the key characteristics of five common assays, including available data on their reproducibility.
| Feature | CFDA-SE | CellTrace™ Violet | eFluor™ 670 | BrdU | EdU |
| Principle | Dye dilution | Dye dilution | Dye dilution | Thymidine (B127349) analog incorporation | Thymidine analog incorporation |
| Detection Method | Flow Cytometry | Flow Cytometry | Flow Cytometry | Flow Cytometry, IHC, ELISA | Flow Cytometry, Imaging |
| Excitation/Emission (nm) | 492 / 517 | 405 / 450 | 633 / 670 | Varies with secondary Ab | Varies with fluorophore |
| Toxicity | Moderate, can affect cell function at higher concentrations[1] | Low | Low | Low | Low |
| Multicolor Compatibility | Limited (occupies green channel) | Excellent (violet laser) | Excellent (far-red channel) | Good | Excellent |
| In Vivo Use | Yes | Yes | Yes | Yes | Yes |
| Intra-Assay %CV | ~11.1% | Low (qualitative) | Low (qualitative) | Generally <10% (ELISA) | Low (qualitative) |
| Inter-Assay %CV | ~15.7% | Low (qualitative) | Low (qualitative) | Generally <15% (ELISA) | Low (qualitative) |
| Key Advantage | Well-established, long history of use | Low toxicity, excellent for multicolor analysis | Spectrally distinct from GFP/FITC | Direct measure of DNA synthesis | No harsh denaturation step, faster protocol |
| Key Disadvantage | Potential for cytotoxicity, spectral overlap | Requires violet laser | Requires DNA denaturation | Higher cost of reagents |
Coefficient of Variation (CV) is a measure of the relative variability. Lower values indicate higher reproducibility. Data on CVs can vary between labs and experiments.
Experimental Workflows and Logical Relationships
To visualize the processes and decision-making involved in selecting and performing a cell proliferation assay, the following diagrams are provided.
Detailed Experimental Protocols
Accurate and reproducible results begin with a robust protocol. The following sections provide detailed methodologies for the discussed assays.
This compound Staining Protocol
Carboxyfluorescein diacetate succinimidyl ester (this compound) is a cell-permeable dye that becomes fluorescent upon cleavage by intracellular esterases and covalently binds to intracellular proteins.[2][3][4] With each cell division, the fluorescence is halved, allowing for the tracking of cell generations.[3][4]
-
Reagent Preparation : Prepare a 5 mM stock solution of this compound in anhydrous DMSO.[2] This stock solution can be stored in aliquots at -20°C, protected from light and moisture.[2][5]
-
Cell Preparation : Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in pre-warmed, serum-free medium or PBS.[5] It is crucial to have a uniform single-cell suspension for homogenous staining.[5]
-
Staining : Add the this compound stock solution to the cell suspension to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type and application.[5]
-
Incubation : Incubate the cells for 10-20 minutes at 37°C, protected from light.[3][6]
-
Washing : Stop the staining reaction by adding 4-5 volumes of cold complete culture medium (containing at least 10% FBS) and incubate on ice for 5 minutes. The proteins in the serum will quench the unbound dye.
-
Final Steps : Wash the cells three times with complete medium to remove any residual unbound dye. The cells are now ready for in vitro culture or in vivo transfer.
-
Analysis : Analyze the cells by flow cytometry at desired time points. CFSE is excited by a 488 nm laser and its emission is detected in the green channel (typically around 517-530 nm).[3][7]
CellTrace™ Violet Staining Protocol
CellTrace™ Violet is a fluorescent dye that offers low toxicity and is well-suited for multicolor flow cytometry experiments due to its excitation by the violet laser.[7]
-
Reagent Preparation : Prepare a 5 mM stock solution of CellTrace™ Violet in DMSO.[8]
-
Cell Preparation : Resuspend cells at 1 x 10^6 cells/mL in PBS.[8]
-
Staining : Add the CellTrace™ Violet stock solution to the cell suspension to a final working concentration of 1-10 µM (typically 5 µM).[9]
-
Incubation : Incubate the cells for 20 minutes at 37°C, protected from light.[6][8]
-
Washing : Add 5 volumes of complete culture medium to quench the staining and incubate for an additional 5 minutes.[9]
-
Final Steps : Pellet the cells by centrifugation and resuspend in fresh, pre-warmed complete medium. Wash the cells once more.
-
Analysis : Analyze the cells using a flow cytometer with a 405 nm violet laser for excitation and a filter for emission around 450 nm (e.g., 450/50 bandpass).[6][8]
eFluor™ 670 Staining Protocol
eFluor™ 670 is a far-red fluorescent dye, making it ideal for experiments with cells expressing green fluorescent proteins like GFP.[10]
-
Reagent Preparation : Reconstitute one vial of eFluor™ 670 to a 5 mM stock solution with anhydrous DMSO.[10][11]
-
Cell Preparation : Wash cells twice with PBS to remove any serum and resuspend at the desired concentration in pre-warmed PBS.[10][11]
-
Staining : Prepare a 10 µM working solution of eFluor™ 670 in pre-warmed PBS. Add an equal volume of this working solution to the cell suspension for a final concentration of 5 µM.[10]
-
Incubation : Incubate for 10 minutes at 37°C, protected from light.[10]
-
Washing : Stop the reaction by adding 4-5 volumes of cold complete media and incubate on ice for 5 minutes.[10]
-
Final Steps : Wash the cells three times with complete media.[10]
-
Analysis : Analyze by flow cytometry using a 633 nm laser for excitation and a filter for emission around 670 nm (e.g., 660/20 bandpass).[10]
BrdU Assay Protocol
The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay is based on the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[12][13][14]
-
BrdU Labeling : Add BrdU labeling solution to your cell culture to a final concentration of 10 µM.[15]
-
Incubation : Incubate the cells for a period ranging from 1 to 24 hours, depending on the cell division rate.[12]
-
Fixation and Denaturation : After incubation, harvest and fix the cells. Then, treat the cells with a denaturing solution (e.g., HCl) to expose the incorporated BrdU. This step is critical for antibody access.[12]
-
Staining : Incubate the cells with a primary antibody against BrdU.[15]
-
Secondary Antibody : Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analysis : Analyze the cells by flow cytometry, fluorescence microscopy, or ELISA.[12]
EdU Assay Protocol
The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay is another method for measuring DNA synthesis. It utilizes click chemistry for detection, which is faster and less harsh than the DNA denaturation required for BrdU assays.[16][17]
-
EdU Labeling : Add EdU to the cell culture medium at a final concentration of 10-20 µM.[1]
-
Incubation : Incubate the cells for the desired period (e.g., 2 hours) under normal growth conditions.[1]
-
Fixation and Permeabilization : Harvest the cells, then fix and permeabilize them.[17]
-
Click-iT® Reaction : Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor™ 488 azide).[16]
-
Incubation : Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[16][17]
-
Washing : Wash the cells to remove unreacted reagents.
-
Analysis : Analyze the cells by flow cytometry or fluorescence microscopy.[16]
References
- 1. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Functional Assays - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. ulab360.com [ulab360.com]
- 11. BestProtocols: Staining Cells with eFluor Proliferation Dyes for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CFDA-SE
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a vital fluorescent dye for tracking cell proliferation. However, its chemical nature necessitates meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste, aligning with best practices for laboratory safety and chemical management.
Chemical and Handling Information
Proper disposal begins with understanding the material's properties and the necessary handling precautions. While specific disposal regulations vary, the consensus from safety data sheets (SDS) is to treat this compound as a potentially hazardous chemical.
| Parameter | Information | Citation |
| Synonyms | CFSE, 5(6)-Carboxyfluorescein diacetate succinimidyl ester | [1] |
| Form | Solid powder | [2] |
| Solvent for Stock Solution | Anhydrous DMSO (Dimethyl sulfoxide) | [3][4] |
| Working Solution | Diluted in buffers such as PBS or HBSS | [3][5] |
| Storage | Store at -20°C, desiccated and protected from light. | [2][3] |
| Primary Hazards | Potentially harmful. Avoid prolonged or repeated exposure. May cause skin and eye irritation. Emits toxic fumes under fire conditions. | [2][6] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with local exhaust ventilation. | [2] |
Experimental Protocol: Waste Generation and Segregation
The primary sources of this compound waste in a laboratory setting are unused stock solutions, expired reagents, contaminated labware, and aqueous waste from cell labeling procedures.
1. Preparation of this compound Stock and Working Solutions:
-
This compound is typically dissolved in anhydrous DMSO to create a stock solution (e.g., 10 mM).[1][4]
-
This stock solution is then further diluted in a buffer like PBS to create a working solution with a final concentration typically ranging from 0.5 to 10 µM.[3][5]
2. Waste Streams Generated:
-
Solid Waste:
-
Unused or expired this compound powder in its original container.
-
Contaminated personal protective equipment (PPE) such as gloves.
-
Contaminated labware like pipette tips, tubes, and flasks.
-
-
Liquid Waste:
Step-by-Step Disposal Procedures
The cardinal rule for this compound disposal is to consult and adhere to your local, state, and national regulations , as well as your institution's specific Environmental Health & Safety (EHS) guidelines.[6][8] Do not discharge this compound waste down the sanitary sewer or into the regular trash.[6][7]
1. Solid Waste Disposal:
-
Collect: Place all this compound contaminated solid waste, including gloves, pipette tips, and plasticware, into a designated hazardous waste container.[2][9]
-
Label: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name ("this compound") and any solvents present (e.g., DMSO).[8]
-
Store: Keep the waste container sealed and in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department.[8]
2. Liquid Waste Disposal:
-
Segregate: Use separate, leak-proof, and chemically compatible containers for different types of liquid waste.
-
Organic Waste: Collect DMSO stock solutions and the first rinsate of containers in a container designated for organic or solvent waste.[7]
-
Aqueous Waste: Collect all aqueous solutions containing this compound, including working solutions and cell wash supernatants, in a container for aqueous hazardous waste.
-
-
Label: All liquid waste containers must be clearly labeled as "Hazardous Waste," listing all chemical constituents (e.g., "this compound, PBS, water") and their approximate concentrations.[8]
-
Store: Keep liquid waste containers tightly sealed and within secondary containment to prevent spills. Store in the SAA for EHS pickup.[7][8]
3. Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, restrict access to the area and ensure it is well-ventilated.
-
Protect: Wear appropriate PPE, including a lab coat, gloves, and eye protection.[6]
-
Contain and Absorb: Cover the spill with an absorbent material suitable for chemical spills.[2][6]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Clean: Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and arrange for disposal through EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eurogentec.com [eurogentec.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. CFSE | this compound | fluorescent dye | TargetMol [targetmol.com]
- 5. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling CFDA-SE
Essential safety protocols and operational guidance for the handling and disposal of Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) are critical for ensuring a safe and effective research environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and build a culture of safety within your laboratory.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on the potential for exposure.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with institutional and local regulations.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | In situations with a risk of splashes, chemical splash goggles are recommended. For significant splash risks, a face shield should be worn in conjunction with goggles. |
| Body Protection | Laboratory coat | A standard laboratory coat is generally sufficient. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If there is a potential for aerosolization of the solid compound, a risk assessment should be performed to determine if respiratory protection is necessary.[2] |
Operational Handling of this compound
Proper handling of this compound is crucial to maintain its stability and prevent contamination. The compound is sensitive to moisture and light.
Preparation of Stock Solution
This compound is typically supplied as a solid and needs to be dissolved in an anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[3][4][5][6]
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | Typically 1-10 mM |
| Storage of Stock Solution | Aliquot into single-use vials and store at -20°C or -80°C, protected from light and moisture.[3][4][5] |
| Stability | Avoid repeated freeze-thaw cycles.[3] Aliquoted stocks are typically stable for up to 2 months when stored correctly.[4] |
Experimental Workflow for Cell Labeling
The following diagram outlines the general workflow for labeling cells with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused solid this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations.[2] |
| Contaminated consumables (e.g., pipette tips, tubes, gloves) | Place in a designated hazardous waste container and dispose of according to institutional guidelines for chemically contaminated waste. |
| Liquid waste (e.g., staining solutions, wash buffers) | Collect in a clearly labeled hazardous waste container. The specific disposal route will depend on the solvent and other components. Consult your institution's Environmental Health and Safety (EHS) department for guidance. |
The decision-making process for handling and disposing of this compound waste is outlined in the diagram below.
By implementing these safety and handling procedures, researchers can confidently and safely utilize this compound in their experiments, contributing to a robust and secure research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. biotium.com [biotium.com]
- 2. eurogentec.com [eurogentec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 5. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
